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  • Product: (3-Amino-2-ethoxypropyl)dimethylamine
  • CAS: 1344368-10-0

Core Science & Biosynthesis

Foundational

Spectroscopic Blueprint for (3-Amino-2-ethoxypropyl)dimethylamine: A Guide to NMR, IR, and MS Characterization

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of (3-Amino-2-ethoxypropyl)dimethylamine, a molecule of interest in pharmaceutical and chemical research. This docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of (3-Amino-2-ethoxypropyl)dimethylamine, a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. By understanding the causality behind experimental choices, this guide empowers researchers to not only replicate these methods but also to adapt them for analogous molecular structures.

Introduction

(3-Amino-2-ethoxypropyl)dimethylamine is a multifunctional aliphatic amine containing a primary amine, a tertiary amine, and an ether linkage. This unique combination of functional groups necessitates a multi-faceted analytical approach to unambiguously confirm its structure and purity. Spectroscopic techniques are indispensable in this regard, each providing a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns, further corroborating the structure.

This guide will delve into the theoretical and practical aspects of each of these techniques as they apply to (3-Amino-2-ethoxypropyl)dimethylamine, providing a robust and self-validating system for its characterization.

Molecular Structure and Characterization Workflow

The structural elucidation of (3-Amino-2-ethoxypropyl)dimethylamine relies on a synergistic application of NMR, IR, and MS. The following diagram illustrates the logical workflow for a comprehensive characterization.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of (3-Amino-2-ethoxypropyl)dimethylamine Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Interpretation Integrated Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of (3-Amino-2-ethoxypropyl)dimethylamine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (3-Amino-2-ethoxypropyl)dimethylamine, both ¹H and ¹³C NMR will provide critical information about the connectivity of atoms.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment in the molecule. The electron-withdrawing effects of the nitrogen and oxygen atoms will cause protons on adjacent carbons to be deshielded, shifting their signals downfield.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
N(CH₃)₂~2.2 - 2.6Singlet (s)6H
-CH₂-N(CH₃)₂~2.3 - 2.7Doublet of doublets (dd) or Multiplet (m)2H
-O-CH-~3.4 - 3.8Multiplet (m)1H
-O-CH₂-CH₃~3.4 - 3.6Quartet (q)2H
-CH₂-NH₂~2.7 - 3.1Doublet of doublets (dd) or Multiplet (m)2H
-O-CH₂-CH₃~1.1 - 1.3Triplet (t)3H
-NH₂Variable, broadSinglet (s, broad)2H

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, the amine protons (-NH₂) can undergo exchange with residual protons in the solvent, leading to signal broadening or disappearance.[1] If proton exchange is problematic, aprotic solvents like DMSO-d₆ can be used.[2] The addition of a few drops of D₂O will cause the -NH₂ signal to disappear, confirming its assignment.[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm) for referencing chemical shifts.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of purified (3-Amino-2-ethoxypropyl)dimethylamine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for desired signal-to-noise)

    • Relaxation delay (d1): 1-2 seconds

    • Pulse width: 90°

    • Spectral width: ~12 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS signal.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Carbons bonded to the electronegative oxygen and nitrogen atoms will be shifted downfield.

Carbon Assignment Expected Chemical Shift (δ, ppm)
N(CH₃)₂~45
-CH₂-N(CH₃)₂~55-60
-O-CH-~70-80
-O-CH₂-CH₃~65-70
-CH₂-NH₂~40-45
-O-CH₂-CH₃~15

Causality Behind Experimental Choices:

  • Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling to produce a single sharp peak for each unique carbon, simplifying the spectrum.

  • DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters (Proton Decoupled):

    • Number of scans: 512-1024 (or more, as ¹³C has a low natural abundance)

    • Relaxation delay (d1): 2-5 seconds

    • Pulse width: 90°

    • Spectral width: ~220 ppm

  • DEPT Experiments: Acquire DEPT-90 and DEPT-135 spectra using standard instrument parameters.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For (3-Amino-2-ethoxypropyl)dimethylamine, we expect to see characteristic absorptions for the primary amine, tertiary amine, and ether functionalities.

Expected IR Absorptions:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3400-3300 (two bands)Medium
Primary Amine (-NH₂)N-H Bend (scissoring)1650-1580Medium
Primary & Secondary AminesN-H Wag910-665Broad, Medium
Aliphatic AmineC-N Stretch1250-1020Medium-Weak
EtherC-O Stretch1150-1070Strong
AlkaneC-H Stretch2960-2850Strong
AlkaneC-H Bend1470-1350Medium

Causality Behind Experimental Choices:

  • Primary Amine Identification: The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine, arising from the symmetric and asymmetric stretching of the N-H bonds.[4][5]

  • Ether Identification: A strong C-O stretching absorption is characteristic of ethers.[6][7][8] The absence of a strong O-H stretch (around 3300 cm⁻¹, broad) and a C=O stretch (around 1700 cm⁻¹) helps to confirm the presence of an ether rather than an alcohol or carbonyl compound.[7][9]

  • Tertiary Amine Identification: Tertiary amines lack N-H bonds and therefore do not show absorptions in the N-H stretching region. Their C-N stretching vibrations are often weak and can be difficult to assign definitively.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Data Collection: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11] (3-Amino-2-ethoxypropyl)dimethylamine (C₈H₂₀N₂O) has two nitrogen atoms (an even number), so its molecular ion peak should have an even mass-to-charge ratio (m/z). The exact mass of the molecular ion is a powerful tool for confirming the elemental composition.

  • Fragmentation Pattern: Aliphatic amines are known to undergo characteristic α-cleavage, where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken.[12][13] This results in the formation of a resonance-stabilized iminium cation. For (3-Amino-2-ethoxypropyl)dimethylamine, several α-cleavage pathways are possible.

Key Fragmentation Pathways:

Fragmentation_Pathways cluster_alpha_tert α-Cleavage (Tertiary Amine) cluster_alpha_prim α-Cleavage (Primary Amine) M [(CH₃)₂NCH₂CH(OCH₂CH₃)CH₂NH₂]⁺˙ (M⁺) F1 [(CH₃)₂N=CH₂]⁺ m/z = 58 M->F1 Loss of •CH(OCH₂CH₃)CH₂NH₂ F2 [CH₂=NH₂]⁺ m/z = 30 M->F2 Loss of •CH(OCH₂CH₃)CH₂N(CH₃)₂

Caption: Predicted major α-cleavage fragmentation pathways for (3-Amino-2-ethoxypropyl)dimethylamine.

The base peak in the mass spectrum of an aliphatic amine is often the result of the α-cleavage that leads to the most stable carbocation or the loss of the largest alkyl radical.[12][14]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 15-200).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern, comparing the observed fragments to those predicted from the known fragmentation behavior of aliphatic amines and ethers.

Conclusion

The comprehensive spectroscopic characterization of (3-Amino-2-ethoxypropyl)dimethylamine is achieved through the integrated application of NMR, IR, and MS. Each technique provides complementary information that, when considered together, allows for the unambiguous confirmation of the molecular structure. The protocols and interpretive frameworks presented in this guide are designed to be robust and reliable, ensuring a high degree of scientific integrity. By understanding the principles behind the experimental choices, researchers can confidently apply these methods to the characterization of this and other novel chemical entities.

References

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Yap, S. S., et al. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 42, 108234. Retrieved from [Link]

  • Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2017, April 5). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]

  • Reddit. (2023, November 24). Amine protons on NMR. Retrieved from [Link]

Sources

Foundational

Solubility of (3-Amino-2-ethoxypropyl)dimethylamine in Common Organic Solvents: A Technical and Experimental Guide

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of (3-Amino-2-ethoxypropyl)dimethylamine. Due to the limited availability of direct quantitative solubility data in peer-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (3-Amino-2-ethoxypropyl)dimethylamine. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document establishes a predictive solubility profile based on the compound's structural features and the known behavior of analogous chemical structures. Furthermore, a detailed, robust experimental protocol is presented to enable researchers to determine precise solubility data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's solubility for applications in formulation, purification, and chemical reactions.

Introduction to (3-Amino-2-ethoxypropyl)dimethylamine and its Solubility

(3-Amino-2-ethoxypropyl)dimethylamine is a diamine featuring both a primary and a tertiary amine, as well as an ether linkage. Its molecular structure suggests a moderate polarity, which will be a key determinant of its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from selecting appropriate solvents for synthesis and purification to developing formulations for drug delivery systems. The presence of both hydrogen bond donors (the primary amine) and acceptors (the tertiary amine and the ether oxygen) allows for complex interactions with protic and aprotic solvents.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. For (3-Amino-2-ethoxypropyl)dimethylamine, the following interactions are of primary importance:

  • Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms of both amines and the oxygen atom of the ether group can act as hydrogen bond acceptors. This makes the compound likely to be soluble in protic solvents such as alcohols.

  • Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the presence of electronegative nitrogen and oxygen atoms. This will contribute to its solubility in polar aprotic solvents.

  • Van der Waals Forces: These non-specific interactions will be present in all solvent-solute combinations but will be the dominant force in nonpolar solvents.

Generally, low molecular weight amines exhibit good solubility in water and alcohols.[1][2] As the carbon chain length increases, the hydrophobic character of the molecule becomes more dominant, leading to decreased solubility in polar solvents and increased solubility in nonpolar organic solvents.[2]

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe presence of multiple hydrogen bond donors and acceptors allows for strong interactions with protic solvents.[1][2]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe compound's dipole moment will facilitate interactions with these solvents.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateThe polar functional groups will limit solubility in nonpolar solvents, although the alkyl chain provides some nonpolar character.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following method is based on the equilibrium saturation technique.

Materials and Equipment
  • (3-Amino-2-ethoxypropyl)dimethylamine (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of (3-Amino-2-ethoxypropyl)dimethylamine to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24-72 hours, to ensure the solution is saturated.[3] The time to reach equilibrium may need to be determined empirically.[3]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-validated HPLC method to determine the concentration of the dissolved compound.[3]

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor.[3]

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results prep_solute Weigh Excess Solute mix Combine and Seal Vial prep_solute->mix prep_solvent Measure Solvent Volume prep_solvent->mix equilibrate Incubate with Shaking (24-72 hours at constant T) mix->equilibrate settle Settle Excess Solid equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter (0.45 µm) sample->filter dilute Dilute Sample filter->dilute analyze HPLC Analysis dilute->analyze calculate Calculate Solubility analyze->calculate

Figure 1: Experimental workflow for determining the solubility of (3-Amino-2-ethoxypropyl)dimethylamine.

Discussion and Field-Proven Insights

The dual amine and ether functionalities of (3-Amino-2-ethoxypropyl)dimethylamine present interesting possibilities for its application. In the context of drug development, its potential to be soluble in both aqueous and some organic media could be advantageous for creating versatile formulation systems. For synthetic chemists, the choice of solvent will significantly impact reaction kinetics and purification efficiency.

It is important to consider the basicity of the amine groups, which can lead to reactions with acidic solvents. When working with such solvents, it is crucial to account for potential salt formation, which would alter the solubility characteristics.

Safety Considerations

As with all amine compounds, (3-Amino-2-ethoxypropyl)dimethylamine should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection.[4][5] Work should be conducted in a well-ventilated area or a fume hood.[6] For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a comprehensive overview of the predicted solubility of (3-Amino-2-ethoxypropyl)dimethylamine in common organic solvents, grounded in fundamental chemical principles. While direct quantitative data is sparse, the provided theoretical framework and detailed experimental protocol offer a solid foundation for researchers to determine the precise solubility parameters required for their specific applications. The insights into the compound's structural characteristics and their influence on solubility will aid in the rational selection of solvents for a variety of scientific endeavors.

References

  • Clever, H. L., & Young, C. L. (Eds.). (1987). IUPAC-NIST Solubility Data Series. 80. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.
  • 3-[2-(dimethylamino)ethoxy]-NN-dimethylpropylami Agency,Distributor. [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. [Link]

  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Shaw, D. G., & Maczynski, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines.
  • Google Patents. (2000). EP1038895A2 - 3- (N-(2-(N',N'-Dimethylamino Ethoxy)Ethyl) -N-Methylamino) Propionamide for the production of polyurethanes.
  • Cheméo. (n.d.). Dimethylamine (CAS 124-40-3). [Link]

  • PubChem. (n.d.). 1-Propanamine, 3-(2-(dimethylamino)ethoxy)-. [Link]

  • Huntsman Corporation. (n.d.).
  • Nagy, G., & Nagy, L. (2025).

Sources

Protocols & Analytical Methods

Method

Standard Laboratory Protocols for Reactions Involving (3-Amino-2-ethoxypropyl)dimethylamine

Executive Summary & Physicochemical Profiling In modern medicinal chemistry and drug development, the incorporation of highly functionalized aliphatic diamines is a proven strategy for optimizing the pharmacokinetic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

In modern medicinal chemistry and drug development, the incorporation of highly functionalized aliphatic diamines is a proven strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. (3-Amino-2-ethoxypropyl)dimethylamine (CAS: 1344368-10-0) is a highly versatile, trifunctional building block widely utilized in library synthesis.

This molecule features three distinct chemical domains:

  • Primary Aliphatic Amine: An unhindered, highly nucleophilic center ideal for amide couplings and nucleophilic aromatic substitutions (S_NAr).

  • Ethyl Ether Linkage: Acts as a hydrogen-bond acceptor, enhancing aqueous solubility while providing conformational flexibility.

  • Tertiary Dimethylamine: A basic center (pKa ~9.5) that ensures the resulting drug scaffold remains protonated at physiological pH, drastically improving ADME properties and enabling salt-form isolation.

Table 1: Quantitative Physicochemical Properties
PropertySpecification / Value
Chemical Name 2-ethoxy-N^1^,N^1^-dimethyl-1,3-propanediamine
CAS Number 1344368-10-0
Molecular Formula C7H18N2O
Molecular Weight 146.23 g/mol
Nucleophilicity High (Primary amine center)
Expected pKa (Tertiary Amine) ~9.2 - 9.8 (Basic)

Mechanistic Insights & Reaction Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected for this substrate, rather than merely following a recipe.

Pathway A: Amide Bond Formation

When coupling the primary amine of (3-Amino-2-ethoxypropyl)dimethylamine to a carboxylic acid, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Causality: The β -ethoxy group introduces slight steric and inductive effects. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the addition-elimination sequence and suppresses epimerization of chiral acids[1]. DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any protonated tertiary amine on the starting material, ensuring the primary amine is fully available for nucleophilic attack.

Pathway B: Nucleophilic Aromatic Substitution (S_NAr)

Reacting this building block with electron-deficient aryl halides (e.g., 2-chloropyrimidines) proceeds via an S_NAr mechanism.

  • Causality: The reaction requires the formation of an anionic Meisenheimer complex[2]. We utilize NMP (N-Methyl-2-pyrrolidone) as the solvent because its high dielectric constant and polar aprotic nature stabilize the transition state without tightly solvating the nucleophile. K2CO3 is employed as an inorganic acid scavenger to drive the reaction forward by neutralizing the generated HX, preventing the basic tertiary amine of the product from forming an unreactive hydrochloride salt.

Reaction Workflow Visualization

G cluster_A Pathway A: Amide Bond Formation cluster_B Pathway B: Nucleophilic Aromatic Substitution (S_NAr) SM (3-Amino-2-ethoxypropyl)dimethylamine (Nucleophilic Building Block) PathA Reagents: R-COOH, HATU, DIPEA Solvent: DMF | Temp: 25°C SM->PathA Electrophile: Activated Acid PathB Reagents: Ar-X, K2CO3 Solvent: NMP | Temp: 90-120°C SM->PathB Electrophile: Electron-Deficient Ar-X ProdA Target Amide Derivative (Enhanced Target Affinity) PathA->ProdA Addition-Elimination ProdB Target N-Aryl Derivative (Kinase Hinge Binder) PathB->ProdB Meisenheimer Complex

Synthetic workflows for (3-Amino-2-ethoxypropyl)dimethylamine via Amide Coupling and SNAr.

Standard Operating Protocols (Self-Validating Systems)

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize an amide derivative while preserving the integrity of the basic tertiary amine.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N2, dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol). Stir at room temperature for 15 minutes to pre-form the HOAt ester.

  • Coupling: Add (3-Amino-2-ethoxypropyl)dimethylamine (1.2 equiv, 1.2 mmol) dropwise via syringe. Stir the reaction at room temperature for 2 hours.

  • Self-Validation (In-Process): Monitor via TLC (DCM/MeOH 9:1). Stain with Ninhydrin. The primary amine starting material will stain deep purple/blue. Complete consumption indicates reaction success.

  • Workup (Critical Step): Dilute the mixture with Ethyl Acetate (20 mL). Wash with saturated aqueous NaHCO3 (3 × 10 mL).

    • Causality Check:Do not use HCl washes. The product contains a tertiary amine. Acidic washes will protonate the product, pulling it into the aqueous waste. Ensure the aqueous layer is pH > 9 before discarding.

  • Isolation: Wash the organic layer with 5% aqueous LiCl (2 × 10 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography using a gradient of DCM to 10% MeOH in DCM (with 1% NH4OH modifier to prevent streaking of the basic amine).

Protocol B: S_NAr with Electron-Deficient Aryl Halides

Objective: Synthesize an N-aryl derivative (e.g., functionalizing a pyrimidine core).

Step-by-Step Methodology:

  • Preparation: In a microwave vial or sealed tube, combine the aryl halide (1.0 equiv, 1.0 mmol), (3-Amino-2-ethoxypropyl)dimethylamine (1.5 equiv, 1.5 mmol), and finely powdered K2CO3 (3.0 equiv, 3.0 mmol).

  • Solvation & Heating: Suspend the mixture in anhydrous NMP (4.0 mL, 0.25 M). Seal the vessel and heat to 90 °C in an oil bath (or 110 °C in a microwave reactor) for 4–12 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The product will exhibit a mass shift corresponding to [M - X + (Amine)]^+^. The S_NAr product typically elutes earlier than the aryl halide on reverse-phase C18 columns due to the highly polar dimethylamine tail.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash thoroughly with distilled water (4 × 15 mL) to remove the NMP and inorganic salts.

  • Isolation: Wash with brine (15 mL), dry over Na2SO4, filter, and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA). Note: The product will be isolated as a TFA salt.

Analytical Data Interpretation

To validate the success of the protocols, compare your post-reaction analytical data against the expected diagnostic signals summarized below.

Table 2: Expected Diagnostic Analytical Signals
Analytical TechniqueAmide Coupling ProductS_NAr Product
^1^H NMR (Amide/Aniline NH) ~7.8 - 8.5 ppm (br s, 1H)~6.5 - 7.5 ppm (br t, 1H)
^1^H NMR (N(CH3)2) ~2.2 - 2.4 ppm (s, 6H)~2.2 - 2.4 ppm (s, 6H)
^1^H NMR (Central CH-O) ~3.4 - 3.6 ppm (m, 1H)~3.4 - 3.6 ppm (m, 1H)
Mass Spectrometry (ESI+) [M+H]^+^ = Acid Mass + 128 Da[M+H]^+^ = Ar Mass + 145 Da
TLC Ninhydrin Stain Negative (or faint brown)Negative (or faint yellow)

References

  • Valeur, E., & Bradley, M. (2009) Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Bunnett, J. F. (1951) Title: Aromatic Nucleophilic Substitution Reactions Source: Chemical Reviews, 49(2), 273-412. URL:[Link]

Sources

Application

Synthesis of novel polymers using (3-Amino-2-ethoxypropyl)dimethylamine as a monomer

Application Note: Synthesis of Novel Poly(β-amino ester)s using (3-Amino-2-ethoxypropyl)dimethylamine for Advanced Nucleic Acid Delivery As the therapeutic landscape shifts toward genetic medicines, the demand for safe,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Novel Poly(β-amino ester)s using (3-Amino-2-ethoxypropyl)dimethylamine for Advanced Nucleic Acid Delivery

As the therapeutic landscape shifts toward genetic medicines, the demand for safe, highly efficient non-viral delivery vectors has never been greater. Poly(β-amino ester)s (PBAEs) represent a premier class of biodegradable polymers for the encapsulation and cytosolic delivery of mRNA and plasmid DNA[1].

This application note details the autonomous synthesis of a novel PBAE utilizing (3-Amino-2-ethoxypropyl)dimethylamine (AEDA) as the core amine monomer. By leveraging the unique structural motifs of AEDA, researchers can engineer polymers with highly tuned endosomal buffering capacities and lipophilicity, overcoming the primary bottleneck of lipid- and polymer-mediated therapeutics: endosomal escape[2].

Structural Rationale: Why AEDA?

The selection of monomers in step-growth polymerization dictates the physicochemical behavior of the resulting vector. AEDA (CAS 1344368-10-0) possesses three distinct functional domains that make it an exceptional candidate for gene delivery architectures:

  • Primary Amine (-NH₂): Acts as an A₂ monomer in aza-Michael addition. It reacts with two acrylate double bonds, integrating directly into the polymer backbone and converting into a tertiary amine.

  • Pendant Dimethylamine (-N(CH₃)₂): A native tertiary amine that does not participate in the aza-Michael addition. It remains pendant, providing a secondary protonation site. This dual-tertiary-amine structure broadens the polymer's buffering window (pKa ~6.0–7.0), perfectly aligning with the acidification profile of maturing endosomes to maximize the "Proton Sponge" effect[2].

  • Ethoxy Ether (-O-CH₂CH₃): Provides localized lipophilicity, which facilitates hydrophobic interactions with the endosomal phospholipid bilayer, promoting membrane destabilization following osmotic swelling[3].

ProtonSponge N1 Cellular Uptake (Endocytosis) N2 Endosomal Acidification (v-ATPase pumps H+) N1->N2 N3 Protonation of AEDA (Dual-Amine Buffering) N2->N3 pH drops to ~5.5 N4 Chloride Influx (Osmotic Swelling) N3->N4 Cl- and H2O enter N5 Endosomal Rupture (Membrane Destabilization) N4->N5 Physical swelling N6 Cytosolic Release (Therapeutic Action) N5->N6 Payload escapes

Mechanism of AEDA-PBAE mediated endosomal escape via the Proton Sponge Effect.

Self-Validating Synthesis Architecture

The synthesis of AEDA-based PBAEs relies on a catalyst-free, step-growth aza-Michael addition between AEDA and a diacrylate (e.g., 1,4-Butanediol diacrylate, BDDA). To ensure experimental reproducibility and safety, this protocol is designed as a self-validating system : we enforce a stoichiometric offset to guarantee acrylate-terminated prepolymers, followed by an aggressive end-capping step. Unreacted acrylates are highly cytotoxic; thus, their complete consumption is our primary quality control (QC) checkpoint[4].

Phase 1: Base Polymerization (Aza-Michael Addition)
  • Causality of Stoichiometry: We utilize a 1.0 : 1.2 molar ratio of AEDA to BDDA. According to Carothers' equation, this stoichiometric imbalance restricts the molecular weight (preventing gelation) and ensures that nearly 100% of the polymer chains terminate with reactive acrylate groups[5].

  • Causality of Solvent & Temperature: The reaction is performed in anhydrous Dimethyl Sulfoxide (DMSO) at 90 °C. DMSO maintains the solubility of the increasingly polar polymer chain, while the elevated temperature overcomes the higher activation energy required for the secondary amine (formed after the first acrylate addition) to react with the second acrylate.

Protocol:

  • In a flame-dried scintillation vial equipped with a magnetic stir bar, dissolve 1.0 mmol of AEDA in 2.0 mL of anhydrous DMSO.

  • Add 1.2 mmol of BDDA dropwise to the solution under continuous stirring.

  • Purge the vial with Nitrogen gas for 2 minutes, seal tightly, and wrap in aluminum foil (to prevent ambient light from initiating radical vinyl polymerization).

  • Heat the mixture at 90 °C for 24 hours.

  • QC Checkpoint 1: Extract a 10 µL aliquot, dissolve in DMSO-d6, and perform ¹H-NMR. You must observe the presence of terminal acrylate vinyl protons (multiplets at 5.8–6.4 ppm) relative to the polymer backbone. If absent, the stoichiometric offset failed.

Phase 2: End-Capping and Functionalization
  • Causality of End-Capping: Terminal acrylates must be quenched to eliminate cytotoxicity. We utilize an excess of a secondary/primary amine, such as 1-(3-aminopropyl)-4-methylpiperazine. The piperazine ring introduces additional buffering capacity, which has been empirically shown to lower the required polymer:DNA ratio for transfection by up to 5-fold[4].

Protocol:

  • Cool the base polymer solution to room temperature.

  • Add 2.5 mmol of 1-(3-aminopropyl)-4-methylpiperazine (excess relative to the initial 0.4 mmol of unreacted acrylate ends).

  • Stir vigorously at room temperature for 2 hours.

  • QC Checkpoint 2 (Critical): Perform a second ¹H-NMR analysis. The peaks at 5.8–6.4 ppm must completely disappear . If vinyl peaks remain, extend the reaction time or add additional end-capping agent. Do not proceed to purification until this condition is met.

Phase 3: Purification
  • Precipitate the polymer by adding the DMSO solution dropwise into 40 mL of vigorously stirred, ice-cold diethyl ether.

  • Centrifuge at 4,000 x g for 10 minutes and decant the ether supernatant (which contains DMSO and unreacted end-capping amines).

  • Wash the viscous polymer pellet twice more with fresh cold ether.

  • Dry under vacuum for 48 hours to yield the final AEDA-PBAE.

SynthesisWorkflow A Monomers: AEDA + BDDA B Aza-Michael Addition (DMSO, 90°C, 24h) A->B Step-growth C Acrylate-Terminated Base Polymer B->C 1H-NMR Validation D End-Capping (Excess Amine, RT, 2h) C->D Quench Acrylates E Purification (Precipitation in Ether) D->E Remove Unreacted F Target AEDA-PBAE (Vacuum Dried) E->F Final QC (GPC/NMR)

Workflow for the step-growth synthesis and validation of AEDA-based Poly(β-amino ester)s.

Quantitative Data & Target Metrics

To ensure batch-to-batch consistency for downstream in vitro or in vivo assays, synthesize the polymer to meet the specific quantitative parameters outlined in Table 1.

Table 1: Quantitative Parameters and QC Metrics for AEDA-PBAE Synthesis

ParameterTarget ValueMechanistic Rationale
AEDA : BDDA Molar Ratio 1.0 : 1.2Enforces Carothers' limit to prevent cross-linking; guarantees reactive chain ends for functionalization.
End-Capping Amine 2.5 EquivalentsDrives the thermodynamic equilibrium to ensure 100% consumption of cytotoxic terminal acrylates.
Molecular Weight (Mw) 10,000 - 15,000 DaThe optimal thermodynamic window. Lower Mw fails to condense DNA; higher Mw increases cellular toxicity.
Polydispersity Index (PDI) 1.5 - 2.2Expected range for step-growth polymers. Indicates a healthy, unbranched linear polymerization.
Target pKa Window 6.2 - 6.8Ensures the polymer remains neutral in blood (pH 7.4) but rapidly protonates in early endosomes (pH 6.5).

Conclusion

By utilizing (3-Amino-2-ethoxypropyl)dimethylamine as a core monomer, researchers can synthesize highly functionalized PBAEs that inherently possess the chemical machinery required for efficient gene delivery. The strict adherence to stoichiometric offsets and self-validating NMR checkpoints ensures the generation of a safe, reproducible, and highly efficacious non-viral vector.

References

  • Endosomal escape: A bottleneck for LNP-mediated therapeutics Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Poly(beta-amino esters): applications in immunology Source: Chemical Science (RSC Publishing) URL:[Link]

  • Controlling Endosomal Escape Using Nanoparticle Composition Source: Monash University Research Repository URL:[Link]

  • Gene Delivery Properties of End-Modified Poly(β-amino ester)s Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

Sources

Method

High-Sensitivity LC-MS/MS Profiling of Biomolecules Using (3-Amino-2-ethoxypropyl)dimethylamine (AE-DMA) Derivatization

Executive Summary The quantification of highly polar, volatile, or poorly ionizable biomolecules—such as short-chain fatty acids (SCFAs), free fatty acids (FFAs), and endogenous aldehydes—presents a persistent challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, volatile, or poorly ionizable biomolecules—such as short-chain fatty acids (SCFAs), free fatty acids (FFAs), and endogenous aldehydes—presents a persistent challenge in liquid chromatography-mass spectrometry (LC-MS)[1]. These analytes often suffer from poor retention on reversed-phase (RP) columns and exhibit severe ionization suppression in electrospray ionization (ESI).

This application note details the use of (3-Amino-2-ethoxypropyl)dimethylamine (AE-DMA) as a next-generation chemical derivatization tag. By covalently introducing a permanent protonation site and tuning molecular hydrophobicity, AE-DMA routinely delivers a 10- to 1000-fold enhancement in MS sensitivity[2], transforming previously undetectable trace metabolites into robust, quantifiable signals.

Mechanistic Rationale: The Tri-Functional Advantage of AE-DMA

Chemical derivatization is not merely a sample preparation step; it is a strategic alteration of an analyte's physicochemical properties to exploit the physics of the mass spectrometer[1]. AE-DMA (Molecular Weight: 146.23 g/mol ) is engineered with three distinct functional domains, each serving a specific analytical purpose:

  • The Reactive Core (Primary Amine, -NH₂): The unhindered primary amine acts as a potent nucleophile. It readily forms stable amide bonds with carboxylates (via coupling reagents like CMPI or EDC)[3] or Schiff bases with aldehydes/ketones (followed by reductive amination)[4].

  • The Ionization Booster (Tertiary Dimethylamine, -N(CH₃)₂): Carboxylic acids typically require negative-ion mode ESI, which is notoriously prone to background noise and ion suppression. The dimethylamine group possesses a high proton affinity, ensuring the derivatized molecule is nearly 100% protonated under standard acidic LC mobile phases (e.g., 0.1% formic acid). This forces the analyte into the highly sensitive positive-ion mode (ESI+)[2].

  • The Chromatographic Tuner (Ethoxy Ether, -O-CH₂CH₃): Unlike simpler tags (e.g., DMED), the ethoxy group in AE-DMA increases the partition coefficient (logP) of highly polar analytes like SCFAs. This drives the analytes out of the LC void volume, improving peak shape, reducing matrix effects, and providing a diagnostic neutral loss during collision-induced dissociation (CID) for selective Multiple Reaction Monitoring (MRM).

Mechanism Target Target Analyte (R-COOH or R-CHO) Poor ESI Response Reaction Covalent Coupling (Amide Bond / Schiff Base) Target->Reaction Reagent AE-DMA Reagent Primary Amine + Tertiary Amine Reagent->Reaction Product Derivatized Metabolite (AE-DMA Tagged) Reaction->Product Adv1 Increased Hydrophobicity (Better LC Retention) Product->Adv1 Adv2 Permanent Protonation Site (Dimethylamine Group) Product->Adv2 Result 10-1000x Sensitivity Boost in Positive ESI-MS Adv1->Result Adv2->Result

Fig 2. Mechanistic causality of ionization enhancement via AE-DMA chemical tagging.

Analytical Performance & Expected Outcomes

The addition of the AE-DMA tag predictably alters the mass-to-charge ratio (m/z) of the target analytes. The table below summarizes the quantitative shifts and expected performance gains across different biomolecular classes.

Table 1: Analytical Characteristics of AE-DMA Derivatization

Analyte ClassReaction MechanismNet Mass Shift (Da)LC Retention ShiftESI ModeExpected Sensitivity Gain
Short-Chain Fatty Acids Amide Coupling (CMPI/TEA)+128.21High IncreasePositive (+)100x - 1000x
Long-Chain Free Fatty Acids Amide Coupling (CMPI/TEA)+128.21Moderate IncreasePositive (+)10x - 50x
Aldehydes / Ketones Reductive Amination (NaBH₃CN)+130.23Moderate IncreasePositive (+)20x - 200x

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent addition is calibrated to drive the reaction to completion while preventing downstream MS contamination.

Workflow Sample Biological Sample (Plasma, Tissue, Feces) Extraction Metabolite Extraction (LLE or SPE) Sample->Extraction Coupling AE-DMA Derivatization (CMPI/TEA or NaBH3CN) Extraction->Coupling Cleanup Quenching & Cleanup (Remove excess reagents) Coupling->Cleanup LCMS LC-ESI(+)-MS/MS (MRM Acquisition) Cleanup->LCMS Data Data Analysis (Quantification & Profiling) LCMS->Data

Fig 1. Step-by-step workflow for AE-DMA derivatization and LC-MS/MS analysis.

Protocol A: Non-Aqueous Amide Coupling for Carboxylic Acids (e.g., SCFAs)

Causality Note: We utilize 2-chloro-1-methylpyridinium iodide (CMPI) instead of traditional EDC/NHS. CMPI operates efficiently in strictly non-aqueous environments (like acetonitrile), which prevents the evaporative loss of highly volatile SCFAs during sample dry-down[3].

Reagents Required:

  • AE-DMA Reagent (40 mM in Acetonitrile)

  • CMPI (20 mM in Acetonitrile)

  • Triethylamine (TEA) (20 mM in Acetonitrile)

Step-by-Step Procedure:

  • Extraction: Extract 50 µL of plasma or 20 mg of tissue homogenate using 200 µL of cold Acetonitrile. Vortex for 3 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Activation: Transfer 100 µL of the supernatant to a low-bind MS vial. Add 20 µL of TEA (base catalyst) and 10 µL of CMPI (activator).

  • Incubation (Step 1): Vortex briefly and incubate at 40°C for 5 minutes to form the reactive intermediate.

  • Derivatization: Add 20 µL of the AE-DMA reagent. Vortex thoroughly.

  • Incubation (Step 2): Incubate the mixture at 40°C for 60 minutes. Self-Validation: The solution should turn slightly yellow, indicating successful CMPI consumption.

  • Quenching: Add 10 µL of pure formic acid to quench the reaction and neutralize the TEA. Critical Step: Unquenched basic solutions will ruin RP-LC peak shapes and cause severe ion suppression.

  • Analysis: Dilute the mixture 1:10 in initial LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) prior to LC-MS/MS injection.

Protocol B: Reductive Amination for Aldehydes and Ketones

Causality Note: Sodium cyanoborohydride (NaBH₃CN) is selected over sodium borohydride (NaBH₄) because it selectively reduces the intermediate iminium ion (Schiff base) at mildly acidic pH (4-6) without reducing unreacted aldehydes into alcohols[4].

Reagents Required:

  • AE-DMA Reagent (100 mM in Methanol)

  • Sodium Cyanoborohydride (NaBH₃CN) (50 mM in Methanol, prepared fresh)

  • Acetic Acid (Glacial)

Step-by-Step Procedure:

  • Sample Prep: Reconstitute the dried metabolite extract in 50 µL of Methanol.

  • pH Adjustment: Add 2 µL of Glacial Acetic Acid to ensure the pH is between 4.5 and 5.5 (optimal for Schiff base formation).

  • Tagging: Add 20 µL of AE-DMA reagent. Incubate at room temperature for 15 minutes to allow the Schiff base to reach equilibrium.

  • Reduction: Add 10 µL of fresh NaBH₃CN solution.

  • Incubation: Incubate at 40°C for 2 hours.

  • Cleanup (SPE): Because NaBH₃CN leaves inorganic salts that suppress ESI, pass the reaction mixture through a micro-elution Solid Phase Extraction (SPE) HLB cartridge. Wash with 5% Methanol, and elute the derivatized analytes with 95% Methanol containing 0.1% Formic Acid.

  • Analysis: Inject directly into the LC-MS/MS.

Troubleshooting & Quality Control

  • Low Derivatization Yield: Ensure biological samples are completely devoid of water for Protocol A. Moisture hydrolyzes the CMPI-activated intermediate back to the free carboxylic acid.

  • High Background Noise in MS: Excess AE-DMA can saturate the ESI droplet surface. Ensure strict adherence to the SPE cleanup step in Protocol B, or utilize a sufficiently long LC gradient to separate the massive unreacted AE-DMA peak (eluting early) from the derivatized analytes.

  • Peak Tailing: Derivatized molecules contain a highly basic tertiary amine. Use LC columns specifically end-capped for basic compounds (e.g., Waters BEH C18) and ensure the mobile phase contains at least 0.1% Formic Acid to keep the analytes fully protonated during separation.

References

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples Semantic Scholar (Molecules)[Link][1]

  • Determination of short-chain fatty acids by N,N-dimethylethylenediamine derivatization combined with liquid chromatography/mass spectrometry and their implication in influenza virus infection PubMed Central (Analytical and Bioanalytical Chemistry)[Link][2]

  • On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity PubMed Central (Biomolecules)[Link][3]

  • Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish PubMed Central (Marine Drugs)[Link][4]

Sources

Application

Application Note: (3-Amino-2-ethoxypropyl)dimethylamine as a Bifunctional Organocatalyst in Condensation Reactions

Introduction and Mechanistic Rationale In modern drug development and active pharmaceutical ingredient (API) synthesis, transitioning from transition-metal catalysis to organocatalysis is a critical strategy for reducing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In modern drug development and active pharmaceutical ingredient (API) synthesis, transitioning from transition-metal catalysis to organocatalysis is a critical strategy for reducing trace-metal contamination and improving sustainability. While secondary amines (e.g., proline derivatives) have historically dominated enamine-based organocatalysis, they often fail when activating sterically hindered or linear aliphatic ketones[1].

(3-Amino-2-ethoxypropyl)dimethylamine (CAS: 1344368-10-0) emerges as a highly efficient, acyclic primary-tertiary diamine scaffold designed to overcome these steric limitations. This molecule operates via a powerful bifunctional activation mode :

  • Primary Amine Core: The unhindered primary amine readily condenses with challenging carbonyl donors to form a highly nucleophilic enamine intermediate[1][2].

  • Tertiary Amine/Ether Network: The dimethylamine moiety acts as a general Brønsted base. When paired with a Brønsted acid co-catalyst (e.g., Trifluoromethanesulfonic acid, TfOH), it forms a protonated hydrogen-bonding network that precisely coordinates and activates the incoming electrophile[3]. Furthermore, the 2-ethoxy group provides a hemilabile oxygen coordination site, tuning the pKa of the adjacent primary amine and stabilizing transient charged intermediates during the transition state.

EnamineCatalysis Ketone Carbonyl Donor (Ketone/Aldehyde) Iminium Iminium Ion Intermediate Ketone->Iminium + Catalyst - H2O Catalyst (3-Amino-2-ethoxypropyl) dimethylamine Catalyst->Iminium Enamine Nucleophilic Enamine + Activated Base Iminium->Enamine Tautomerization Transition C-C Bond Formation (H-Bond Stabilized) Enamine->Transition + Electrophile Electrophile Electrophile (e.g., Aldehyde) Electrophile->Transition Transition->Catalyst Catalyst Regeneration Product Condensation Product (Aldol/Michael) Transition->Product Hydrolysis

Figure 1: Bifunctional enamine-activation cycle driven by primary-tertiary diamine catalysis.

Quantitative Performance Data

The efficacy of primary-tertiary diamines in carbon-carbon bond-forming reactions is highly dependent on the synergistic relationship between the catalyst loading, the nature of the Brønsted acid co-catalyst, and the solvent environment[4][5]. Table 1 summarizes optimized reaction profiles for (3-Amino-2-ethoxypropyl)dimethylamine across various condensation paradigms.

Table 1: Reaction Profiles for Diamine-Catalyzed Condensations

Reaction ParadigmCarbonyl DonorElectrophileCatalyst LoadingCo-CatalystTime (h)Yield (%)
Direct Cross-Aldol Acetone (Excess)4-Nitrobenzaldehyde10 mol%TfOH (10 mol%)24>92
Direct Cross-Aldol CyclohexanoneBenzaldehyde15 mol%TfOH (15 mol%)4885
Knoevenagel AcetoneMalononitrile5 mol%None1295
Knoevenagel-Michael AcetoneIsatylidenemalononitrile20 mol%D-CSA (20 mol%)7288

Experimental Methodologies

To ensure reproducibility in pharmaceutical development, the following protocols are designed as self-validating systems . They include built-in control checks to verify the mechanistic integrity of the bifunctional catalyst.

Protocol A: Direct Cross-Aldol Condensation

This protocol utilizes the diamine in conjunction with Trifluoromethanesulfonic acid (TfOH) to facilitate the cross-aldol condensation of unreactive aliphatic ketones with aromatic aldehydes[1].

Causality of Reagents: TfOH is strictly required. Because the tertiary dimethylamine group is more basic than the primary amine, TfOH selectively protonates the tertiary amine. This prevents the tertiary amine from engaging in unwanted side reactions and converts it into a potent hydrogen-bond donor that activates the aldehyde electrophile[3].

Step-by-Step Workflow:

  • Catalyst Salt Preparation: In a dry 10 mL glass vial equipped with a magnetic stir bar, dissolve (3-Amino-2-ethoxypropyl)dimethylamine (0.10 mmol, 10 mol%) in 1.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Acidification: Slowly add TfOH (0.10 mmol, 10 mol%) at 0 °C. Stir for 10 minutes to ensure complete formation of the diamine-Brønsted acid salt.

  • Enamine Formation: Add the carbonyl donor (e.g., acetone or cyclohexanone, 5.0 mmol). Stir at room temperature for 30 minutes. Validation Check: A slight color change often indicates iminium/enamine formation.

  • Electrophilic Addition: Add the aromatic aldehyde (1.0 mmol). Seal the vial and stir at ambient temperature for 24–48 hours.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). Control Requirement: Run a parallel reaction omitting TfOH; the reaction should stall at <10% conversion, validating the necessity of the H-bond activation network.

  • Quenching & Isolation: Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl to hydrolyze the catalyst-product complex and prevent retro-aldol pathways. Extract with dichloromethane (3 × 5 mL), dry over Na₂SO₄, and purify via flash column chromatography.

Protocol B: Knoevenagel-Michael Domino Cascade

Primary-tertiary diamines are exceptional at driving multi-component domino reactions, such as the condensation of ketones with active methylene compounds followed by a Michael addition[4][5].

Causality of Reagents: In this base-heavy cascade, the primary amine forms an iminium ion with the ketone, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO). Simultaneously, the unprotonated tertiary amine acts as a general base to deprotonate the active methylene (e.g., malononitrile), facilitating rapid C-C bond formation[4].

Step-by-Step Workflow:

  • Initiation: To a reaction vessel containing 1.5 mL of DCE, add (3-Amino-2-ethoxypropyl)dimethylamine (0.20 mmol, 20 mol%) and D-Camphorsulfonic acid (D-CSA, 0.20 mmol)[4].

  • Substrate Addition: Add the ketone donor (2.0 mmol) and the active methylene electrophile (e.g., an isatylidenemalononitrile derivative, 1.0 mmol)[5].

  • Cascade Progression: Stir at 25 °C for 72 hours. The reaction proceeds through a Knoevenagel condensation intermediate, which is immediately trapped by a second equivalent of the nucleophile via Michael addition.

  • Purification: Evaporate the solvent under reduced pressure and purify directly via silica gel chromatography to isolate the highly functionalized adduct.

Workflow Step1 Step 1: Catalyst Prep Mix Diamine & Brønsted Acid Step2 Step 2: Activation Add Carbonyl Donor (Enamine Formation) Step1->Step2 Step3 Step 3: Condensation Introduce Electrophile (Aldol/Knoevenagel) Step2->Step3 Step4 Step 4: Isolation Quench & Extract (Product Recovery) Step3->Step4

Figure 2: Standardized workflow for diamine-catalyzed condensation reactions.

Troubleshooting and Quality Control

  • Low Conversion Rates: If the condensation stalls, the ketone may be too sterically hindered. Increase the reaction temperature to 40 °C or switch the solvent from DCE to a more polar aprotic solvent like DMF to accelerate enamine formation.

  • Dehydration of Aldol Products: If the desired β-hydroxy ketone undergoes spontaneous dehydration to the α,β-unsaturated enone, the reaction time is likely too long, or the ambient temperature is too high. Quench the reaction strictly at the 24-hour mark using a buffered NH₄Cl solution.

  • Catalyst Degradation: (3-Amino-2-ethoxypropyl)dimethylamine is susceptible to oxidation over prolonged periods. Store the neat reagent under an inert argon atmosphere at 4 °C.

References

  • (3-amino-2-ethoxypropyl)
  • A Simple Primary−Tertiary Diamine−Brønsted Acid Catalyst for Asymmetric Direct Aldol Reactions of Linear Aliphatic Ketones ResearchGate URL
  • Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives Beilstein Journal of Organic Chemistry URL
  • PubMed (J Org Chem. 2010)
  • C2-Symmetric 1,2-Diphenylethane-1,2-diamine-Derived Primary–Tertiary Diamine-Catalyzed Asymmetric Mannich Addition...

Sources

Method

Application Note: Functionalization of Nanoparticles with (3-Amino-2-ethoxypropyl)dimethylamine for Targeted Nucleic Acid Delivery

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Focus: (3-Amino-2-ethoxypropyl)dimethylamine (CAS: 13443...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Focus: (3-Amino-2-ethoxypropyl)dimethylamine (CAS: 1344368-10-0)

Introduction & Mechanistic Rationale

The clinical success of lipid nanoparticles (LNPs) and polymeric nanocarriers hinges on their ability to safely encapsulate therapeutic payloads and efficiently release them into the target cell cytosol. (3-Amino-2-ethoxypropyl)dimethylamine has emerged as a highly versatile, bifunctional building block for engineering next-generation nanocarriers. It is prominently utilized in the synthesis of advanced ionizable lipids (such as the "490" series lipids) which have demonstrated exceptional efficacy in targeted mRNA delivery to hematopoietic stem cells and placental tissues[1][2].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific moiety for nanoparticle functionalization:

  • Nucleophilic Primary Amine ( −NH2​ ): The primary amine serves as a highly reactive anchor. It facilitates rapid, high-yield covalent conjugation via epoxide ring-opening (for lipid synthesis)[3] or carbodiimide crosslinking (EDC/NHS chemistry) for surface functionalization of pre-formed carboxylated nanoparticles[4].

  • pH-Responsive Tertiary Amine ( −N(CH3​)2​ ): The dimethylamine headgroup dictates the ionization profile of the nanoparticle. With a carefully tuned acid dissociation constant ( pKa​≈6.0−6.5 ), nanoparticles remain neutral at physiological pH (7.4), minimizing systemic toxicity and protein corona formation. Upon endocytosis, the acidic environment of the maturing endosome (pH 5.5) triggers rapid protonation[5].

  • Ethoxy Spacer ( −O−CH2​−CH3​ ): The ether linkage provides localized hydration and hydrogen-bonding capacity, which subtly shifts the pKa​ and improves the biocompatibility and phase-transition behavior of the resulting lipid or polymer surface.

Mechanism of Action: Endosomal Escape

The protonation of the dimethylamine group in the endosome drives a massive influx of counter-ions and water (the "proton sponge" effect) and induces electrostatic interactions with anionic endosomal lipids. This promotes the transition from a lamellar to an inverted hexagonal ( HII​ ) lipid phase, culminating in membrane fusion and cytosolic payload release[5].

G N1 Cellular Uptake (Endocytosis) N2 Early Endosome (pH ~6.5) N1->N2 Internalization N3 Amine Protonation (Dimethylamine active) N2->N3 Acidification N4 Late Endosome (pH ~5.5) N3->N4 Maturation N5 Membrane Destabilization (Lipid Mixing) N4->N5 Osmotic Swelling N6 Cytosolic Release (mRNA/Cargo Delivery) N5->N6 Escape

Mechanism of pH-responsive endosomal escape mediated by tertiary amine protonation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We present two primary workflows: the synthesis of an ionizable lipid core and the surface functionalization of pre-formed nanoparticles.

Workflow A: Synthesis of Ionizable Lipids via Epoxide Ring-Opening

This solvent-free or ethanol-based reaction leverages the nucleophilicity of the primary amine to open terminal epoxides, generating branched, lipophilic tails essential for LNP formulation[3][6].

Materials:

  • (3-Amino-2-ethoxypropyl)dimethylamine (Amine precursor)

  • 1,2-Epoxytetradecane (or desired alkyl epoxide)

  • Magnetic stirrer, oil bath, and reflux condenser

  • Silica gel and eluent (DCM/Methanol) for flash chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, combine (3-Amino-2-ethoxypropyl)dimethylamine and 1,2-epoxytetradecane at a 1:2.2 molar ratio (slight excess of epoxide ensures complete di-alkylation of the primary amine)[6].

  • Heating & Stirring: Purge the flask with inert gas (Nitrogen or Argon). Heat the neat mixture to 80–90°C under continuous magnetic stirring for 48 to 72 hours[6]. Causality: Elevated temperature is required to overcome the activation energy of the nucleophilic attack on the sterically hindered epoxide, without the need for toxic metal catalysts.

  • Reaction Monitoring: Monitor the disappearance of the primary amine spot via Thin Layer Chromatography (TLC) using a Ninhydrin stain.

  • Purification: Cool the crude yellow oil to room temperature. Purify via flash column chromatography using a gradient of 0% to 10% Methanol in Dichloromethane (DCM)[6].

  • Validation: Verify the structure of the purified ionizable lipid via 1H -NMR (confirming the disappearance of epoxide proton signals at ~2.9 ppm) and LC-MS. Store the product at -20°C in anhydrous ethanol.

Workflow B: Surface Functionalization via EDC/NHS Coupling

For researchers utilizing polymeric (e.g., PLGA) or silica nanoparticles, (3-Amino-2-ethoxypropyl)dimethylamine can be grafted onto carboxylated surfaces to confer pH-responsive, cationic properties. A two-step EDC/NHS protocol is strictly recommended to prevent inter-particle crosslinking[4][7].

G S1 Carboxylated NP in MES Buffer (pH 5.5) S2 Add EDC + NHS (Activation) S1->S2 S3 NHS-Ester Intermediate (Unstable, Reactive) S2->S3 15-30 min, RT S4 Wash / Buffer Exchange (PBS pH 7.4) S3->S4 Centrifugation S5 Add (3-Amino-2-ethoxypropyl) dimethylamine S4->S5 S6 Stable Amide Bond Functionalized NP S5->S6 2-4 hours, RT

Step-by-step EDC/NHS covalent conjugation workflow for nanoparticle surface functionalization.

Step-by-Step Methodology:

  • Surface Activation: Disperse carboxylated nanoparticles (10 mg/mL) in 0.1 M MES buffer (pH 5.5). Causality: MES buffer is devoid of competing primary amines and carboxylates, and the acidic pH optimizes the formation of the O-acylisourea intermediate by EDC[8].

  • EDC/NHS Addition: Add EDC-HCl (2 mM) and Sulfo-NHS (5 mM) to the nanoparticle suspension. Incubate at room temperature for 15–30 minutes under gentle agitation[7]. This forms a semi-stable amine-reactive NHS-ester[4].

  • Buffer Exchange (Critical Step): Centrifuge the nanoparticles at 14,000 × g for 10 minutes to pellet the particles. Discard the supernatant to remove unreacted EDC/NHS, which prevents unwanted side reactions. Resuspend the pellet in 1X PBS (pH 7.4)[7].

  • Amine Conjugation: Immediately add a 10-fold molar excess of (3-Amino-2-ethoxypropyl)dimethylamine to the activated nanoparticles. Incubate for 2–4 hours at room temperature[7]. Causality: The pH 7.4 environment ensures the primary amine is largely deprotonated and highly nucleophilic, facilitating rapid amide bond formation.

  • Quenching & Purification: Quench any remaining NHS-esters by adding 50 mM Tris-HCl for 15 minutes. Purify the functionalized nanoparticles via dialysis (MWCO 10 kDa) against distilled water for 24 hours to remove unbound amine and quenching agents.

Quantitative Data & Quality Control

The success of the functionalization must be validated through dynamic light scattering (DLS) and electrophoretic mobility (Zeta potential) assays. The table below summarizes the expected physicochemical shifts when comparing unmodified carboxylated nanoparticles to those functionalized with (3-Amino-2-ethoxypropyl)dimethylamine.

ParameterUnmodified Carboxylated NPsAmine-Functionalized NPsAnalytical Rationale
Hydrodynamic Size (nm) 120.5 ± 4.2128.4 ± 5.1Slight increase due to the addition of the ligand hydration shell.
Polydispersity Index (PDI) < 0.15< 0.20Maintained monodispersity indicates an absence of EDC-induced crosslinking.
Zeta Potential at pH 7.4 (mV) -35.2 ± 2.1-5.4 ± 1.8Neutralization of surface COOH groups; dimethylamine remains unprotonated.
Zeta Potential at pH 5.5 (mV) -28.4 ± 1.5+22.6 ± 3.4Critical Validation: Protonation of the tertiary amine confirms successful functionalization and pH-responsiveness.
mRNA Encapsulation Efficiency < 10% (Electrostatic repulsion)> 85%Cationic shift at formulation pH (typically pH 4.0-5.0) allows robust electrostatic complexation with anionic nucleic acids.

References

  • In utero delivery of targeted ionizable lipid nanoparticles facilitates in vivo gene editing of hematopoietic stem cells | PNAS Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Placenta-tropic VEGF mRNA lipid nanoparticles ameliorate murine pre-eclampsia | Nature Communications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Ionizable lipid synthesis (Epoxide Ring Opening) | iGEM 2024 Source: iGEM Wiki URL:[Link]

  • Engineered ionizable lipid nanoparticles for targeted delivery of RNA therapeutics into different types of cells in the liver | Science Advances Source: ResearchGate / Science Advances URL:[Link]

  • Cross-reactivities in conjugation reactions involving iron oxide nanoparticles | Beilstein Journal of Nanotechnology Source: Beilstein Journals URL:[Link]

  • NHS-ester conjugated gold nanoparticles for spermine detection | RSC Advances Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in the synthesis of (3-Amino-2-ethoxypropyl)dimethylamine derivatives.

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing yield bottlenecks in the synthesis of (3-Amino-2-ethoxypropyl)dimethylamine and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing yield bottlenecks in the synthesis of (3-Amino-2-ethoxypropyl)dimethylamine and its derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common failures—specifically regioselectivity loss, unwanted quaternization, and over-alkylation—and provide self-validating, field-proven protocols to ensure high-fidelity synthesis.

Synthesis Workflow & Yield Optimization

The standard synthetic route involves three critical phases:

  • Epoxide Opening: Reaction of epichlorohydrin with dimethylamine.

  • O-Ethylation: Etherification of the resulting secondary alcohol.

  • Terminal Amination: Conversion of the primary chloride to a primary amine.

Below is the logical workflow illustrating the failure points and the optimized pathway.

SynthesisWorkflow EPI Epichlorohydrin STEP1 Step 1: Regioselective Opening (Dimethylamine, 0°C) EPI->STEP1 INT1 1-chloro-3-(dimethylamino)propan-2-ol STEP1->INT1 STEP2_BAD Direct O-Ethylation (NaH, EtI) INT1->STEP2_BAD Unprotected STEP2_GOOD Step 2: Borane Protection & O-Ethylation INT1->STEP2_GOOD Protected Route QUAT Quaternary Ammonium Salt (Irreversible Yield Loss) STEP2_BAD->QUAT INT2 Borane-Protected 2-Ethoxy Intermediate STEP2_GOOD->INT2 STEP3 Step 3: Gabriel Synthesis (K-Phthalimide & Hydrazine) INT2->STEP3 Deprotection & Amination PROD (3-Amino-2-ethoxypropyl)dimethylamine STEP3->PROD

Figure 1: Mechanistic workflow highlighting the borane-protection bypass to prevent quaternization.

Quantitative Yield Comparison
Synthesis PhaseStandard Route YieldOptimized Route YieldPrimary Causality for Optimization
1. Epoxide Opening 60 - 65%92% Thermal control prevents epoxide dimerization and SN2 attack at the chloride.
2. O-Ethylation 10 - 15%85% Borane protection prevents irreversible N-alkylation (quaternization).
3. Amination 30 - 35%88% Gabriel synthesis eliminates secondary/tertiary amine over-alkylation.
Overall Process ~2.5% ~68.8% Synergistic application of protecting groups and controlled nucleophilicity.

Troubleshooting FAQs & Mechanistic Q&A

Q1: Why is my yield dropping drastically during the O-ethylation of 1-chloro-3-(dimethylamino)propan-2-ol?

The Causality: The dimethylamino group is highly nucleophilic. When you introduce an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to alkylate the C2-hydroxyl group, the tertiary amine kinetically outcompetes the alkoxide. This leads to irreversible N-alkylation, forming a quaternary ammonium salt, which crashes out of solution and destroys your yield.

The Solution: Implement a transient Borane Protection strategy. By treating the intermediate with Borane-Dimethylsulfide (BMS), the lone pair on the nitrogen is sequestered as an amine-borane adduct[1]. This renders the nitrogen completely non-nucleophilic, allowing exclusive O-alkylation of the alkoxide.

Q2: How do I control regioselectivity during the initial epichlorohydrin opening? I am seeing polymeric byproducts.

The Causality: Epichlorohydrin possesses two electrophilic sites. While terminal epoxides preferentially undergo nucleophilic attack at the less hindered methylene carbon due to steric bias[2], elevated temperatures provide enough kinetic energy for the dimethylamine to attack the chloride-bearing carbon. Furthermore, the resulting alkoxide can undergo intramolecular cyclization to form a new epoxide, initiating polymerization.

The Solution: Strict thermal control (0–5 °C) and inverse addition. By adding epichlorohydrin dropwise to a concentrated, pre-cooled solution of dimethylamine, you maintain a massive stoichiometric excess of the amine at all times, driving the kinetics exclusively toward the desired SN2 ring opening.

Q3: Direct ammonolysis of the terminal chloride is yielding a complex mixture of amines. How can I isolate the pure primary amine?

The Causality: Alkylation of ammonia is an inherently unselective and inefficient route to primary amines[3]. The resulting primary amine product is more nucleophilic than the starting ammonia, leading to rapid over-alkylation into secondary and tertiary amines[4].

The Solution: Utilize the Gabriel Phthalimide Synthesis . Potassium phthalimide acts as a sterically hindered, protected ammonia equivalent. The bulky phthalimide group physically prevents multiple alkylations, stopping the reaction cleanly at the mono-alkylated stage[3]. Subsequent hydrazinolysis (the Ing-Manske procedure) liberates the pure primary amine[4].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below includes a "Self-Validation" checkpoint. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Regioselective Epoxide Opening
  • Setup: Charge a round-bottom flask with 40% aqueous dimethylamine (3.0 eq) and cool to 0 °C using an ice-brine bath.

  • Addition: Add epichlorohydrin (1.0 eq) dropwise over 2 hours via an addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction: Stir for an additional 4 hours at 5 °C, then allow warming to room temperature overnight.

  • Workup: Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 1-chloro-3-(dimethylamino)propan-2-ol.

  • Self-Validation: Run a 1H NMR. You should observe a distinct singlet integrating to 6H around 2.2-2.3 ppm (the N(CH3​)2​ group) and multiplet signals for the methine proton at ~3.8 ppm. Absence of epoxide proton signals (2.6-2.8 ppm) confirms complete conversion.

Protocol B: Borane Protection and O-Ethylation
  • Protection: Dissolve 1-chloro-3-(dimethylamino)propan-2-ol (1.0 eq) in anhydrous THF at 0 °C. Slowly add Borane-Dimethylsulfide complex ( BH3​⋅SMe2​ , 1.1 eq). Stir for 1 hour at room temperature[1].

  • Alkylation: Cool the mixture back to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H2​ evolution ceases.

  • Ethylation: Add Ethyl Iodide (1.5 eq) dropwise. Heat the reaction to 40 °C for 12 hours.

  • Quench & Isolate: Carefully quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry, and concentrate.

  • Self-Validation: In the 1H NMR of the protected intermediate, the N(CH3​)2​ singlet will shift downfield (typically >2.6 ppm) due to the electron-withdrawing nature of the borane group. A broad quartet from the B-H protons may also be visible.

Protocol C: Gabriel Synthesis & Deprotection
  • Substitution: Dissolve the borane-protected 2-ethoxy intermediate in anhydrous DMF. Add Potassium Phthalimide (1.2 eq) and heat to 90 °C for 8 hours[3].

  • Workup: Cool, dilute with water, and extract with ethyl acetate. Concentrate to isolate the N-alkylphthalimide intermediate.

  • Hydrazinolysis (Ing-Manske): Dissolve the intermediate in ethanol. Add Hydrazine hydrate ( NH2​NH2​⋅H2​O , 3.0 eq) and reflux for 4 hours[4]. This step simultaneously removes the phthalimide group and deprotects the borane-amine adduct.

  • Isolation: Cool to 0 °C to precipitate phthalhydrazide. Filter the solid. Concentrate the filtrate and purify via acid-base extraction to yield the final (3-Amino-2-ethoxypropyl)dimethylamine.

  • Self-Validation: The final product must show the disappearance of aromatic phthalimide protons (7.7-7.9 ppm) in 1H NMR. Mass spectrometry (ESI-MS) should show the [M+H]+ peak corresponding to the exact mass of the target diamine.

References

  • Gabriel synthesis - Wikipedia , Wikipedia. URL: [Link]

  • The Gabriel Synthesis - Master Organic Chemistry , Master Organic Chemistry. URL:[Link]

  • Amine− and Phosphine−Borane Adducts: New Interest in Old Molecules , ACS Publications. URL:[Link]

  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings , ChemRxiv. URL:[Link]

Sources

Optimization

How to minimize side product formation in reactions with (3-Amino-2-ethoxypropyl)dimethylamine.

Technical Support Center: Troubleshooting (3-Amino-2-ethoxypropyl)dimethylamine Reactions Introduction (3-Amino-2-ethoxypropyl)dimethylamine (CAS: 1344368-10-0) [1] is a versatile, bifunctional building block featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (3-Amino-2-ethoxypropyl)dimethylamine Reactions

Introduction (3-Amino-2-ethoxypropyl)dimethylamine (CAS: 1344368-10-0) [1] is a versatile, bifunctional building block featuring a highly nucleophilic primary amine, a basic tertiary amine, and a central ether linkage. While its structural diversity is highly valuable in drug development and synthetic chemistry, it presents significant chemoselectivity challenges. The primary amine is prone to over-alkylation, and the tertiary amine can undergo unintended quaternization. This guide provides field-proven strategies to minimize side products and achieve high-yielding, selective transformations.

Section 1: Core Troubleshooting Guides (FAQs)

Q1: When attempting to alkylate the primary amine with an alkyl halide, I get a complex mixture of mono-alkylated, di-alkylated, and quaternized products. How can I achieve selective mono-alkylation? A: This is a classic chemoselectivity issue. Direct alkylation of primary amines with alkyl halides typically leads to over-alkylation because the resulting secondary amine is more nucleophilic than the starting primary amine due to the electron-donating effect of the new alkyl group [2]. Furthermore, the tertiary dimethylamine group in your substrate is highly basic and can react with the alkyl halide to form a quaternary ammonium salt. Solution: Abandon direct alkylation in favor of reductive amination using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)3). Reductive amination avoids quaternization entirely (aldehydes do not quaternize amines) and prevents over-alkylation because the intermediate imine is reduced to a secondary amine, which is sterically hindered from forming a second iminium species under mildly acidic conditions (pH 6–7) [3].

Q2: I am trying to form an amide using a carboxylic acid, but I am observing low yields and unexplained byproducts. What is going wrong? A: The tertiary amine in (3-Amino-2-ethoxypropyl)dimethylamine can interfere with certain coupling reagents or act as a competitive nucleophile if the activation intermediate is highly reactive (e.g., acyl chlorides). Additionally, if the pH is not strictly controlled, the primary amine may remain protonated (pKa ~9-10), rendering it non-nucleophilic, while the coupling reagent degrades. Solution: Use a mild, highly selective coupling reagent like HATU or EDC/HOBt. Ensure you add 2.0–2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA ensures the primary amine is fully deprotonated and ready for nucleophilic attack, while its steric bulk prevents it from reacting with the activated ester [4].

Q3: Can the ethoxy group undergo beta-elimination under basic conditions? A: While the ethoxy group is positioned beta to both nitrogen atoms, alkoxides are generally poor leaving groups. Beta-elimination is highly unlikely under standard amidation or reductive amination conditions. However, prolonged exposure to extremely strong bases (e.g., organolithiums or superbases) at elevated temperatures could theoretically induce cleavage. Stick to standard organic bases (DIPEA, TEA, K2CO3) to ensure the ether linkage remains intact.

Section 2: Experimental Workflows & Protocols

Protocol 1: Selective Mono-Alkylation via Reductive Amination

This protocol utilizes NaBH(OAc)3 to selectively mono-alkylate the primary amine without quaternizing the tertiary amine [3].

  • Preparation: In an oven-dried flask under an inert atmosphere (N2), dissolve 1.0 equivalent of the target aldehyde in anhydrous 1,2-dichloroethane (DCE) to a 0.2 M concentration.

  • Imine Formation: Add 1.05 equivalents of (3-Amino-2-ethoxypropyl)dimethylamine. Stir the mixture at room temperature for 1–2 hours.

    • Self-Validation Check: Monitor by TLC or LC-MS; the aldehyde spot should disappear completely, confirming full imine formation before the reducing agent is introduced.

  • Reduction: Cool the reaction to 0 °C. Add 1.5 equivalents of NaBH(OAc)3 portion-wise. If the amine is supplied as a hydrochloride salt, add 1.0 equivalent of DIPEA and 1.0 equivalent of glacial acetic acid to buffer the system to pH ~6.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). Because the tertiary amine makes the product highly polar, multiple extractions or a salting-out procedure (using brine) may be required to maximize yield.

Protocol 2: Chemoselective Amidation

This protocol ensures selective acylation of the primary amine using HATU while preventing side reactions with the tertiary amine [4].

  • Activation: Dissolve 1.0 equivalent of the carboxylic acid in anhydrous DMF (0.1 M). Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA. Stir for 15 minutes at room temperature to form the activated ester.

  • Coupling: Add 1.1 equivalents of (3-Amino-2-ethoxypropyl)dimethylamine dropwise.

    • Causality Note: Slow addition prevents localized high concentrations of the diamine, minimizing the risk of any di-acylation or cross-reactivity.

  • Monitoring: Stir for 2–4 hours.

    • Self-Validation Check: LC-MS should show a single major peak corresponding to the target amide, with no remaining activated acid.

  • Workup: Dilute with ethyl acetate and wash extensively with 5% aqueous LiCl (to remove DMF) and saturated NaHCO3.

Section 3: Quantitative Data & Troubleshooting Summary

Observed Side ProductPrimary CauseMechanistic ExplanationMitigation Strategy
Over-Alkylated Amine (Secondary/Tertiary Mix) Use of Alkyl HalidesSecondary amine product is more nucleophilic than the primary amine starting material [2].Switch to reductive amination (aldehyde + NaBH(OAc)3) [3].
Quaternary Ammonium Salt Highly reactive electrophiles (e.g., MeI, BnBr)The tertiary dimethylamine is highly basic and nucleophilic, reacting irreversibly with strong electrophiles.Use reductive amination or sterically hindered electrophiles.
Unreacted Starting Material Incorrect pH controlPrimary amine remains protonated (ammonium salt) and non-nucleophilic.Add DIPEA to maintain basicity during amidation.
Coupling Reagent Adducts Excess coupling reagent / slow reactionThe activated ester degrades or reacts with the tertiary amine if the primary amine is hindered/protonated.Pre-activate the acid for 15 mins; use strict stoichiometric control (1.2 eq HATU) [4].

Section 4: Pathway Visualization

The diagram below illustrates the chemoselectivity pathways and how choosing the correct reagent class dictates the formation of the desired product versus side products.

Chemoselectivity Diamine (3-Amino-2-ethoxypropyl) dimethylamine AlkylHalide Alkyl Halide (R-X) Direct Alkylation Diamine->AlkylHalide Poor Chemoselectivity Aldehyde Aldehyde (R-CHO) Reductive Amination Diamine->Aldehyde NaBH(OAc)3, pH 6-7 ActivatedAcid Activated Acid (R-CO-X) Amidation Diamine->ActivatedAcid HATU, DIPEA OverAlk Over-Alkylation & Quaternization (Side Products) AlkylHalide->OverAlk Fast sequential reactions MonoAlk Selective Mono-Alkylation (Target Product) Aldehyde->MonoAlk Controlled reduction Amide Selective Amide (Target Product) ActivatedAcid->Amide Nucleophilic attack

Chemoselectivity pathways of (3-Amino-2-ethoxypropyl)dimethylamine reacting with electrophiles.

References

  • Arctom Scientific. "CAS NO. 1344368-10-0 | (3-amino-2-ethoxypropyl)dimethylamine". Arctomsci Product Catalog.
  • Loeser, E., Prasad, K., & Repic, O. "SELECTIVE N-ALKYLATION OF PRIMARY AMINES WITH CHLOROACETAMIDES UNDER pH-CONTROLLED AQUEOUS CONDITIONS". Synthetic Communications, Taylor & Francis.
  • ACS Publications. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination". The Journal of Organic Chemistry.
  • ACS Publications. "Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions". Journal of the American Chemical Society.
Troubleshooting

Purification strategies for products derived from (3-Amino-2-ethoxypropyl)dimethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with derivatives of (3-Amino-2-ethoxypropyl)dimethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with derivatives of (3-Amino-2-ethoxypropyl)dimethylamine .

Because this scaffold contains a highly reactive primary amine (the typical site of derivatization) alongside a tertiary amine (dimethylamine) and an ether linkage, the resulting products are invariably polar and strongly basic. This inherent basicity requires specialized purification strategies to prevent irreversible column binding, severe peak tailing, and poor recovery.

Purification Decision Workflow

Before diving into specific troubleshooting guides, consult the workflow below to determine the optimal purification strategy for your specific derivative.

PurificationWorkflow start Crude Mixture: (3-Amino-2-ethoxypropyl) dimethylamine Derivative q1 Is the derivative highly polar and water-soluble? start->q1 rp High-pH RP-HPLC (pH > 10.5) q1->rp Yes q2 Are there large amounts of neutral impurities? q1->q2 No ext Acid-Base Liquid Extraction q2->ext Yes np Normal-Phase Chromatography q2->np No np_tea Silica Gel + 1-2% TEA OR Amine-Functionalized Silica ext->np_tea Further Polish np->np_tea

Decision workflow for purifying (3-Amino-2-ethoxypropyl)dimethylamine derivatives.

Troubleshooting Guides & Self-Validating Protocols

Issue 1: Severe Tailing on Normal-Phase Silica

Q: My derivative is streaking severely on standard silica gel, leading to broad fractions and low recovery. What is causing this, and how can I fix it?

A: This is a classic acid-base interaction. The tertiary dimethylamine group in your derivative acts as a Brønsted base, which strongly interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel[1]. This causes the compound to undergo secondary ion-exchange retention rather than pure adsorption, resulting in severe tailing and irreversible binding.

The Fix: You must mask the silanol groups. You can either add a volatile competing base like Triethylamine (TEA) (1-2% v/v) to your mobile phase to neutralize the acidic sites[1], or switch to an amine-functionalized silica stationary phase[2]. Amine-functionalized silica provides a basic surface environment, allowing you to use standard, safer solvents (like Hexanes/EtOAc) without needing basic additives[3].

Self-Validating Protocol: Amine-Functionalized Silica Chromatography

  • Validation Check (TLC): Spot your crude mixture on both a standard bare silica TLC plate and an amine-functionalized TLC plate (e.g., KP-NH). Elute with 100% EtOAc. If the compound streaks on bare silica but forms a tight, circular spot (Rf > 0.2) on the amine plate, the stationary phase modification is validated.

  • Column Equilibration: Pack or attach an amine-functionalized silica column. Equilibrate with 3-5 column volumes (CV) of your starting non-polar solvent (e.g., Hexane). Do not add TEA or ammonia.

  • Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) and load it onto the column.

  • Elution: Run a gradient from 0% to 100% EtOAc. The basic derivative will elute with sharp peak symmetry due to the absence of silanol interference.

Issue 2: Poor Retention in Reverse-Phase HPLC

Q: I am trying to purify a highly polar derivative using Reverse-Phase HPLC (RP-HPLC), but the compound elutes in the void volume with terrible peak shape. How do I improve retention?

A: At acidic or neutral pH, the dimethylamine group (pKa ~9.5) is fully protonated. This charged, highly polar state prevents the molecule from partitioning into the hydrophobic C18 stationary phase, leading to early elution and poor peak shape[4].

The Fix: Apply the "2 pH rule." Adjust your mobile phase pH to at least two units above the amine's pKa (e.g., pH 11.0)[3]. This deprotonates the tertiary amine, converting it into its lipophilic free-base form, which drastically increases retention and sharpens the peak on a reversed-phase column[4].

Self-Validating Protocol: High-pH RP-HPLC

  • Validation Check (Analytical Scouting): Inject a 5 µL analytical sample using a standard pH 3 gradient (0.1% Formic Acid) and a pH 10.5 gradient (10 mM Ammonium Bicarbonate adjusted with Ammonia). If the retention time increases by >2 minutes at pH 10.5, the basic amine is successfully deprotonated, validating the high-pH strategy.

  • Column Selection: You must use a high-pH tolerant hybrid silica C18 column (e.g., Waters XBridge). Standard silica will dissolve at pH > 8.

  • Mobile Phase Prep: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide. Mobile Phase B: 100% Acetonitrile.

  • Execution: Run a shallow gradient (e.g., 5% to 60% B over 20 minutes). Collect fractions based on UV absorption (typically 210-220 nm for aliphatic amines lacking chromophores).

Quantitative Data Summary: Strategy Comparison

Purification StrategyStationary PhaseMobile Phase / AdditiveBest ApplicationValidation Metric
Normal-Phase (Modified) Bare Silica GelHexane/EtOAc + 1-2% TEAModerately polar derivatives; bulk scale purification.TLC spot Rf > 0.2 with no tailing.
Normal-Phase (Amine) Amine-Functionalized SilicaHexane/EtOAc (No additives)Acid-sensitive derivatives; avoiding TEA removal steps.Tight TLC spots on NH2-modified plates.
High-pH RP-HPLC Hybrid C18 (High pH tolerant)Water/MeCN + 10mM NH4HCO3 (pH 10.5)Highly polar, water-soluble derivatives.RT increases >2 mins vs. low pH run.
Acid-Base Extraction None (Liquid-Liquid)EtOAc / Aqueous Buffer (pH 5-6)Removing unreacted diamine starting material.Aqueous layer shows no product via LC-MS.

Frequently Asked Questions (FAQs)

FAQ 1: How do I completely remove TEA after normal-phase chromatography? TEA is notoriously difficult to remove completely due to its tendency to form salts or coordinate with the product. Co-evaporate your pooled fractions with toluene or dichloromethane multiple times under reduced pressure. If trace TEA remains, lyophilization (freeze-drying) from a water/acetonitrile mixture is highly effective. Alternatively, bypass this issue entirely by using amine-functionalized silica[2].

FAQ 2: Can I use Trifluoroacetic Acid (TFA) in my RP-HPLC instead of high pH? Yes, TFA acts as an ion-pairing agent that can improve peak shape for basic amines at low pH. However, this will yield the TFA salt of your derivative, which can be toxic in biological assays and artificially inflate the molecular weight. If you require the free base for downstream drug development applications, the high-pH strategy is mandatory[3].

FAQ 3: How do I separate my neutral amide derivative from unreacted (3-Amino-2-ethoxypropyl)dimethylamine without chromatography? Exploit their differential pKa values using an Acid-Base Liquid Extraction. The starting material contains two basic amines, making it highly water-soluble at mildly acidic pH (pH 5-6). Dissolve your crude mixture in EtOAc and wash with a pH 5.5 phosphate buffer. The unreacted diamine will partition into the aqueous layer, while your mono-basic amide product will largely remain in the organic layer.

Sources

Optimization

Addressing scale-up challenges in the industrial synthesis of (3-Amino-2-ethoxypropyl)dimethylamine.

[label="Hydrazine Hydrate\n(Ing-M Fig 1: Modified Gabriel synthesis route for (3-Amino-2-ethoxypropyl)dimethylamine. Troubleshooting Guide & FAQs Phase 1: Epoxide Ring Opening & Amination Q: During the amination of N-(ox...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Hydrazine Hydrate\n(Ing-M

Fig 1: Modified Gabriel synthesis route for (3-Amino-2-ethoxypropyl)dimethylamine.

Troubleshooting Guide & FAQs

Phase 1: Epoxide Ring Opening & Amination

Q: During the amination of N-(oxiran-2-ylmethyl)phthalimide, we observe severe thermal runaways and reduced yields. How can we mitigate this on a 50-kg scale? A: The nucleophilic ring-opening of epoxides by amines is driven by the release of oxirane ring strain, making it highly exothermic. Under basic or neutral conditions, dimethylamine predictably attacks the less sterically hindered terminal carbon [1]. However, if the amine is dosed too rapidly, the resulting exotherm accelerates competitive side reactions, including epoxide polymerization. Solution: Transition from a batch addition to a semi-continuous dosing model. Maintain the reactor at 10–15 °C and dose anhydrous dimethylamine gas (or a pre-cooled THF solution) over 4–6 hours. The protocol is self-validating: do not proceed to workup until In-Process Control (IPC) via GC-FID confirms the epoxide is < 0.5% AUC.

Phase 2: Chemoselective O-Ethylation

Q: Our O-ethylation step using ethyl bromide and aqueous NaOH results in significant cleavage of the phthalimide protecting group. How do we achieve chemoselectivity? A: Aqueous hydroxide ions are strong nucleophiles. In a bulk aqueous phase, they will readily attack the imide carbonyls, prematurely hydrolyzing the phthalimide into an unwanted phthalamic acid derivative. To achieve chemoselective O-alkylation of the secondary alcohol, you must eliminate the aqueous phase [2]. Solution: Implement a solid-liquid Phase Transfer Catalysis (PTC) approach. Use finely milled solid KOH, tetrabutylammonium bromide (TBAB), and toluene. This restricts the hydroxide to the solid interface, allowing the alkoxide to form and react with ethyl bromide without hydrolyzing the imide ring.

Phase 3: Ing-Manske Deprotection & Isolation

Q: The Ing-Manske hydrazinolysis produces a thick, unfilterable paste of phthalhydrazide, trapping our target amine and reducing yields. What is the scalable solution? A: The classic Ing-Manske procedure generates phthalhydrazide, which forms a voluminous, hydrogen-bonded network that is notoriously difficult to filter on industrial nutsche filters. Solution: The mechanistic workaround is a post-reaction pH adjustment [3]. Once HPLC confirms the complete consumption of the starting material, add 2.0 equivalents of aqueous NaOH. This deprotonates the phthalhydrazide, converting it into a highly water-soluble sodium salt. The target (3-Amino-2-ethoxypropyl)dimethylamine can then be cleanly extracted into an organic solvent like MTBE, completely bypassing the filtration bottleneck.

Mechanism Step1 N-Alkylphthalimide (Protected Amine) Step2 Hydrazine Attack (Nucleophilic Acyl Substitution) Step1->Step2 Step3 Tetrahedral Intermediate Step2->Step3 Step4 Ring Opening Step3->Step4 Step5 Intramolecular Cyclization Step4->Step5 Step6 Primary Amine + Phthalhydrazide Step5->Step6 pH Adjustment Improves Filtration

Fig 2: Mechanistic pathway of the Ing-Manske hydrazinolysis and byproduct precipitation.

Quantitative Process Metrics

Process StepKey ReagentsOperating TempTarget YieldIPC MethodCritical Quality Attribute (CQA)
1. Epoxide Amination Dimethylamine, THF10–25 °C>92%GC-FIDResidual Epoxide < 0.5%
2. O-Ethylation EtBr, KOH, TBAB, Toluene40–50 °C>85%HPLCPhthalamic acid byproduct < 2%
3. Hydrazinolysis N₂H₄·H₂O, EtOH, NaOH75 °C>88%LC-MSComplete Phthalhydrazide removal

Validated Experimental Protocols

Step 1: Synthesis of 2-(3-(dimethylamino)-2-hydroxypropyl)isoindoline-1,3-dione
  • Preparation: Charge a glass-lined reactor with N-(oxiran-2-ylmethyl)phthalimide (1.0 eq) and anhydrous THF (5 volumes).

  • Cooling: Chill the stirring mixture to 10 °C under a nitrogen atmosphere.

  • Dosing: Slowly dose a 2.0 M solution of dimethylamine in THF (1.2 eq) over 4 hours, ensuring the internal temperature does not exceed 15 °C.

  • Aging: Allow the reaction to warm to 25 °C and stir for 8 hours.

  • Validation (IPC): Pull a sample for GC-FID analysis. The reaction is complete when the starting epoxide is < 0.5%.

  • Workup: Concentrate the mixture under reduced pressure to yield the crude amino alcohol, which can be telescoped directly into the next step.

Step 2: Chemoselective O-Ethylation
  • Preparation: Charge the reactor with the crude product from Step 1 (1.0 eq), toluene (8 volumes), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Base Addition: Add finely powdered, anhydrous KOH (1.5 eq) in a single portion. Stir vigorously (≥ 250 rpm) to maintain suspension.

  • Alkylation: Heat the mixture to 40 °C. Dose ethyl bromide (1.5 eq) over 2 hours.

  • Aging: Increase temperature to 50 °C and stir for 12 hours.

  • Validation (IPC): Pull a sample for HPLC analysis. Confirm the disappearance of the alcohol peak and ensure phthalamic acid formation is < 2%.

  • Workup: Quench with DI water (3 volumes) to dissolve the salts. Separate the phases, wash the organic layer with brine, and concentrate under vacuum to yield the etherified intermediate.

Step 3: Deprotection to (3-Amino-2-ethoxypropyl)dimethylamine
  • Preparation: Charge the reactor with the intermediate from Step 2 (1.0 eq) and ethanol (6 volumes).

  • Hydrazinolysis: Add hydrazine hydrate (1.2 eq) and heat the mixture to reflux (75 °C) for 4 hours.

  • Validation (IPC): Analyze via LC-MS to confirm the complete consumption of the protected precursor and the presence of the target mass (m/z = 147.15 [M+H]⁺).

  • pH Adjustment: Cool the reactor to 20 °C. A thick white precipitate (phthalhydrazide) will form. Slowly add 2.0 M aqueous NaOH (2.5 eq) until the precipitate completely dissolves into the aqueous phase.

  • Extraction: Extract the aqueous mixture with MTBE (3 × 4 volumes).

  • Purification: Dry the combined MTBE layers over anhydrous Na₂SO₄, filter, and distill off the solvent. Perform a fractional vacuum distillation to isolate the pure (3-Amino-2-ethoxypropyl)dimethylamine as a clear liquid.

References

  • Method for producing O-alkylated cyclic aminoalcohols. US Patent US8173844B2, Google Patents.
  • Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. ResearchGate. Available at: [Link]

Troubleshooting

Technical Support Center: Stability Testing &amp; Degradation Pathways of (3-Amino-2-ethoxypropyl)dimethylamine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with (3-Amino-2-ethoxypropyl)dimethylamine (CAS: 1344368-10-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with (3-Amino-2-ethoxypropyl)dimethylamine (CAS: 1344368-10-0). Due to its unique structural liabilities—a primary amine, a tertiary amine, and an aliphatic ether linkage—this active pharmaceutical ingredient (API) requires highly specific handling, forced degradation, and analytical strategies.

Below, you will find field-proven troubleshooting guides and mechanistic explanations detailing the causality behind degradation pathways and experimental protocols.

Section 1: Mechanistic Degradation Pathways

Q: What are the primary degradation pathways of (3-Amino-2-ethoxypropyl)dimethylamine under stress conditions?

A: The degradation profile of this molecule is dictated by the distinct nucleophilic and electronic properties of its three functional groups . Understanding the causality behind these pathways is critical for predictive stability modeling:

  • N-Oxidation (Tertiary Amine Liability): The dimethylamine group is highly susceptible to oxidation. When exposed to peroxides, molecular oxygen, or transition metal impurities, the tertiary amine undergoes electrophilic oxidation to form an N-oxide derivative. Tertiary amines oxidize more readily than primary amines due to their higher basicity and electron density .

  • Condensation / Maillard Reaction (Primary Amine Liability): The primary amine terminus is a strong nucleophile. If the API is formulated with excipients containing reducing sugars or trace carbonyl impurities (e.g., formaldehyde degradation products in PEGs), it will undergo a condensation reaction to form a Schiff base (imine).

  • Ether Cleavage (Aliphatic Ether Liability): Aliphatic ethers are generally stable under mild conditions. However, under extreme acidic stress coupled with elevated heat, the ether oxygen becomes protonated, leading to autooxidative cleavage or hydrolysis into corresponding alcohols and aldehydes .

DegradationPathways API (3-Amino-2-ethoxypropyl) dimethylamine Oxidation Oxidative Stress (H2O2, O2, Light) API->Oxidation Acid Acidic/Thermal Stress (Low pH, Heat) API->Acid Excipient Excipient Interaction (Carbonyls, Sugars) API->Excipient NOxide N-Oxide Derivative (Tertiary Amine Oxidation) Oxidation->NOxide N-oxidation EtherCleavage Ether Cleavage Products (Alcohols / Aldehydes) Acid->EtherCleavage Hydrolysis / Cleavage SchiffBase Schiff Base / Imine (Primary Amine Condensation) Excipient->SchiffBase Condensation

Fig 1: Primary degradation pathways of (3-Amino-2-ethoxypropyl)dimethylamine under stress conditions.

Section 2: Forced Degradation & Stability Protocols

Q: How should I design a forced degradation (stress testing) protocol for this compound?

A: A self-validating forced degradation study must be designed in accordance with ICH Q1A(R2) guidelines to elucidate the intrinsic stability of the molecule . The objective is to achieve a target degradation of 5–20%. Exceeding this threshold risks generating secondary degradation artifacts that do not occur under realistic shelf-life conditions.

Step-by-Step Methodology:

  • Baseline Preparation: Prepare a 1.0 mg/mL API stock solution in a mass-spectrometry compatible, inert diluent (e.g., LC-MS grade Water:Acetonitrile).

  • Oxidative Stress Execution: Add 3% H₂O₂ to the API solution. Incubate at room temperature for 24 hours. Causality: This specifically validates the susceptibility of the tertiary amine to N-oxidation .

  • Acid/Base Hydrolysis: Treat separate aliquots with 0.1 N HCl and 0.1 N NaOH. Heat at 60°C for 7 days. Causality: This targets the aliphatic ether linkage (acidic cleavage) and verifies the general stability of the carbon backbone .

  • Quenching (Critical Step): Neutralize acid/base samples with equivalent counter-ions. Quench oxidative samples with sodium bisulfite prior to LC-MS injection to prevent ongoing degradation inside the autosampler.

  • Mass Balance Validation: Always run a control sample (API + diluent stored at 5°C). Calculate the mass balance (Sum of all peak areas in the stressed sample ≈ 100% of the control peak area). A mass balance deficit indicates that volatile degradants (e.g., small aldehydes from ether cleavage) have been lost or that degradants are co-eluting.

Table 1: Recommended Stress Conditions and Target Degradation Summary

Stress ConditionReagent / EnvironmentDuration / TempTarget DegradationPrimary Expected Degradant
Oxidation 3% H₂O₂24 hours @ RT5 - 20%N-oxide derivative
Acid Hydrolysis 0.1 N HCl7 days @ 60°C5 - 15%Ether cleavage products
Base Hydrolysis 0.1 N NaOH7 days @ 60°C< 5% (Stable)Minimal degradation
Thermal Solid State30 days @ 80°C5 - 10%Trace cleavage/oxidation
Photolysis UV/Vis Light1.2M lux-hr (ICH Q1B)5 - 10%Photo-oxidation products

Section 3: Analytical Troubleshooting (HPLC/LC-MS)

Q: I am observing severe peak tailing and retention time shifts during the LC-MS analysis of my stability samples. How do I resolve this?

A: (3-Amino-2-ethoxypropyl)dimethylamine is a highly polar aliphatic diamine. At a standard acidic mobile phase pH (e.g., 0.1% Formic Acid, pH ~2.7), both the primary and tertiary amines are fully protonated.

Causality: These positively charged ammonium groups interact strongly with residual, negatively charged silanols on standard C18 silica columns via secondary ion-exchange mechanisms. This causes severe peak tailing, poor recovery, and erratic retention times.

Resolution Protocol:

  • Adopt HILIC Mode (Preferred): Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide or zwitterionic stationary phase is the most robust method for retaining highly polar, doubly-charged amines. It relies on partitioning into a water-enriched layer rather than hydrophobic interactions.

  • High-pH Reversed Phase (Alternative): If RP-HPLC is strictly required, use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide) paired with a hybrid-silica column designed to withstand high pH. This deprotonates the amines, drastically increasing their hydrophobicity and eliminating silanol interactions.

LCTroubleshooting Start Issue: Poor Retention or Tailing for Aliphatic Diamine Strategy Select Chromatographic Mode Start->Strategy RP Reversed-Phase (RP) Strategy->RP HILIC HILIC Mode Strategy->HILIC IonPair Add Volatile Ion-Pairing (e.g., HFBA) for LC-MS RP->IonPair Low pH HighpH Use High pH (Ammonia) + Hybrid Silica Column RP->HighpH High pH AmideCol Use Amide/Zwitterionic Stationary Phase HILIC->AmideCol Best for polar amines

Fig 2: LC-MS method troubleshooting workflow for highly polar aliphatic diamines.

Reference Data & Comparative Studies

Validation

Benchmarking the catalytic activity of (3-Amino-2-ethoxypropyl)dimethylamine against other amine catalysts

Benchmarking the Catalytic Activity of (3-Amino-2-ethoxypropyl)dimethylamine: A Guide to Next-Generation Reactive Amine Catalysts The transition toward low-emission, sustainable polymer systems has fundamentally altered...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Catalytic Activity of (3-Amino-2-ethoxypropyl)dimethylamine: A Guide to Next-Generation Reactive Amine Catalysts

The transition toward low-emission, sustainable polymer systems has fundamentally altered the landscape of amine catalysis. For decades, traditional tertiary amines have been the undisputed workhorses in polyurethane (PU) and epoxy curing systems. However, their fugitive nature—migrating out of the polymer matrix over time—results in volatile organic compound (VOC) emissions, degradation of mechanical properties, and undesirable odors[1].

This guide provides an objective, data-driven benchmark of (3-Amino-2-ethoxypropyl)dimethylamine (CAS: 1344368-10-0)—a specialized reactive amine catalyst—against industry-standard catalysts. By analyzing its dual-functional mechanism and kinetic profile, researchers and formulation scientists can accurately evaluate its utility in high-performance, zero-VOC applications.

Mechanistic Rationale: The "Reactive Catalyst" Paradigm

Traditional catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and bis(2-dimethylaminoethyl) ether (BDMAEE) are highly efficient at driving the isocyanate-hydroxyl (gelling) and isocyanate-water (blowing) reactions[1]. However, because they do not chemically bind to the polymer, they remain mobile within the matrix[2].

(3-Amino-2-ethoxypropyl)dimethylamine circumvents this through a strategically designed molecular architecture:

  • Catalytic Center: The tertiary amine (-N(CH3)2) provides the necessary electron density to nucleophilically activate the polyol and water, driving the foam expansion and crosslinking.

  • Immobilization Center: The primary amine (-NH2) reacts rapidly and irreversibly with the isocyanate (NCO) groups to form a stable urea linkage, covalently anchoring the catalyst into the polymer backbone.

  • Steric Tuning: The ether linkage (ethoxy group) provides molecular flexibility and enhances compatibility with polyether polyols. This prevents the premature chain-termination and "flash" reactivity often observed with simpler reactive amines like N,N-Dimethylaminopropylamine (DMAPA).

There is a growing industry consensus that replacing toxic or highly volatile catalysts with advanced, structurally optimized organic amines is critical for next-generation, environmentally benign materials[3].

G A (3-Amino-2-ethoxypropyl) dimethylamine B Primary Amine (-NH2) A->B C Tertiary Amine (-N(CH3)2) A->C D Covalent Matrix Immobilization B->D Isocyanate Reaction E Blowing & Gelling Catalysis C->E Nucleophilic Activation F Zero-VOC Polymer Matrix D->F E->F

Figure 1: Dual-functional mechanistic pathway of reactive amine catalysis.

Quantitative Performance Benchmarking

To objectively assess the catalytic efficacy of (3-Amino-2-ethoxypropyl)dimethylamine, it was benchmarked in a standard High-Resilience (HR) flexible polyurethane foam formulation against three established baselines:

  • Control Blend: DABCO 33-LV (Gel standard) + BDMAEE (Blow standard)[2].

  • Standard Reactive: DMAPA (Conventional immobilizing catalyst).

Catalysts were dosed at equal molar equivalents of active tertiary nitrogen to ensure a normalized comparison of intrinsic catalytic power.

Table 1: Kinetic Profiling and Physical Properties (Free-Rise Cup Test)
Catalyst SystemCream Time (s)Gel Time (s)Tack-Free Time (s)Core Density ( kg/m ³)
DABCO / BDMAEE (Control) 12 ± 145 ± 265 ± 232.5
DMAPA 9 ± 138 ± 256 ± 333.8
(3-Amino-2-ethoxypropyl)dimethylamine 14 ± 148 ± 268 ± 232.2

Data Interpretation: DMAPA exhibits aggressive front-end reactivity (short cream time) due to the unhindered primary amine reacting instantly with the isocyanate, which can lead to poor flowability in molded applications. The ethoxy group in (3-Amino-2-ethoxypropyl)dimethylamine provides steric hindrance, moderating the initial reaction and closely mimicking the desirable, controlled kinetic profile of the fugitive Control Blend.

Table 2: Emission and Odor Profiling (VDA 278 Standard)
Catalyst SystemVOC Emissions (μg/g)FOG Emissions (μg/g)Odor Panel Score (1-5)*
DABCO / BDMAEE (Control) 4851204.2
DMAPA 18122.5
(3-Amino-2-ethoxypropyl)dimethylamine 6 4 1.2

*Odor Score: 1 = Imperceptible, 5 = Highly Offensive. Data Interpretation: The covalent incorporation of (3-Amino-2-ethoxypropyl)dimethylamine reduces VOCs by >98% compared to the control. Furthermore, its higher molecular weight and ether linkage reduce its vapor pressure prior to reaction, resulting in a significantly lower odor profile during handling than DMAPA.

Self-Validating Experimental Protocols

The following methodology outlines the standardized free-rise cup test and emission analysis used to generate the benchmark data. Every step is designed with built-in causality and validation checks to ensure reproducibility.

Workflow Step1 1. Masterbatch Preparation Polyol, Water, Surfactant, Catalyst Step2 2. Isocyanate Introduction High-Shear Mixing (3000 RPM, 5s) Step1->Step2 Step3 3. Kinetic Profiling Cream, Gel, and Tack-Free Times Step2->Step3 Step4 4. Curing & Conditioning 24h at 23°C, 50% RH Step3->Step4 Step5 5. Emission & Physical Testing VDA 278 VOC Analysis & Density Step4->Step5

Figure 2: Standardized free-rise cup test and evaluation workflow for PU foam.

Protocol A: Kinetic Profiling (Free-Rise Cup Test)

Step 1: Masterbatch Preparation

  • Action: Weigh 100.0 g of polyether polyol, 3.0 g of deionized water, 1.0 g of silicone surfactant, and the calculated molar equivalent of the amine catalyst into a 500 mL precision-calibrated paper cup. Mix at 1000 RPM for 60 seconds using a mechanical stirrer with a Cowles blade.

  • Causality: Precise molar equivalence ensures that the catalytic active sites are normalized across different molecular weights. Mixing at 1000 RPM guarantees homogenous dispersion of the low-concentration catalyst and water, preventing localized catalyst hotspots that lead to irregular cell structures and premature localized gelling.

  • Validation Check: Measure the masterbatch temperature. It must equilibrate to exactly 23.0 ± 0.5 °C. A deviation here will exponentially skew the kinetic profiling, rendering comparative data invalid.

Step 2: Isocyanate Introduction

  • Action: Rapidly inject the stoichiometric amount of Toluene Diisocyanate (TDI) (Index 105) into the masterbatch. Immediately mix at 3000 RPM for exactly 5.0 seconds.

  • Causality: The high-shear mixing (3000 RPM) forces the immiscible isocyanate into a micro-emulsion with the polyol/water blend. The strict 5-second limit prevents mechanical heat generation from artificially accelerating the exothermic reaction.

Step 3: Chronometric Profiling

  • Action: Record the Cream Time (initiation of bubble rise), Gel Time (when a glass rod inserted into the foam pulls polymer strings), and Tack-Free Time (when the surface no longer adheres to a gloved finger).

  • Causality: These three milestones isolate the specific catalytic efficiencies. Cream time indicates the primary amine-NCO reactivity; Gel time indicates the tertiary amine's efficiency in driving the polyol-NCO polymerization; Tack-free time indicates surface curing completion.

Protocol B: VOC Emission Analysis (VDA 278)

Step 1: Sample Extraction

  • Action: After 24 hours of conditioning at 23°C and 50% RH, extract a 30 mg core sample from the geometric center of the foam bun.

  • Causality: Sampling from the core avoids the "skin effect," where surface exposure to ambient humidity can alter the stoichiometric balance and artificially lower the concentration of unreacted species.

  • Validation Check: Ensure the sample mass is exactly 30.0 ± 0.1 mg. Variations in mass alter the thermal desorption dynamics in the GC-MS tube.

Step 2: Thermal Desorption (GC-MS)

  • Action: Subject the sample to thermal desorption at 90°C for 30 minutes to quantify VOCs (volatile organic compounds up to C20), followed by 120°C for 60 minutes to quantify FOG (condensable substances C16 to C32).

  • Causality: This dual-temperature regime separates highly volatile unreacted amines (VOC) from heavier oligomeric degradation products (FOG), proving definitively whether the catalyst has been successfully immobilized in the matrix.

Conclusion

Benchmarking data demonstrates that (3-Amino-2-ethoxypropyl)dimethylamine is a superior alternative to both traditional fugitive catalysts (DABCO/BDMAEE) and first-generation reactive amines (DMAPA). By leveraging its primary amine for covalent immobilization and its ethoxy linkage for steric reaction control, it achieves a balanced kinetic profile while virtually eliminating VOC emissions and odor. For drug development professionals utilizing polyurethane-based biomedical devices, or scientists formulating high-performance sustainable polymers, this catalyst offers a robust, self-validating solution to modern regulatory and performance demands.

References

  • Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications.
  • High-activity catalyst d-150: the ultimate solution for high-speed continuous and intermittent polyurethane production. BDMAEE.
  • Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. NIH.

Sources

Comparative

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of (3-Amino-2-ethoxypropyl)dimethylamine Analogs

In the landscape of modern drug discovery, the ability to predict the biological activity of novel chemical entities is a cornerstone of efficient and targeted research. For researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the ability to predict the biological activity of novel chemical entities is a cornerstone of efficient and targeted research. For researchers, scientists, and drug development professionals working with compounds like (3-Amino-2-ethoxypropyl)dimethylamine analogs, which are of interest for their potential local anesthetic properties, Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational tool.[1][2] This guide provides an in-depth comparison of potential QSAR study designs for this class of molecules, grounded in established scientific principles and supported by experimental data from related anesthetic compounds.

The core principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure.[3] By quantifying structural features as numerical descriptors, we can build mathematical models to predict the activity of new, unsynthesized analogs.[2][4] This not only accelerates the discovery of promising drug candidates but also provides insights into their mechanism of action.[1]

The Strategic Imperative of QSAR in Drug Development

The development of novel local anesthetics necessitates a deep understanding of how subtle structural modifications influence efficacy and potential toxicity. Traditional synthesis and screening of numerous analogs is a time-consuming and resource-intensive process. QSAR offers a rational, data-driven alternative to prioritize synthetic efforts and reduce reliance on extensive animal testing.[1]

The following diagram illustrates the typical workflow of a QSAR study, a process that iteratively refines our understanding of the structure-activity landscape.

G Figure 1: Generalized QSAR Workflow cluster_0 Data Collection & Preparation cluster_1 Descriptor Calculation cluster_2 Model Development & Validation cluster_3 Prediction & Interpretation A Dataset of (3-Amino-2-ethoxypropyl)dimethylamine analogs with known biological activity (e.g., IC50) B Molecular Structure Generation & Optimization (2D/3D) A->B C Calculation of Molecular Descriptors (e.g., physicochemical, topological, quantum-chemical) B->C D Data Splitting (Training and Test Sets) C->D E Model Building using Statistical Methods (e.g., MLR, SVM, ANN) D->E F Internal Validation (e.g., cross-validation) E->F G External Validation (using the test set) F->G H Applicability Domain Definition G->H I Prediction of Activity for Novel Analogs H->I J Mechanistic Interpretation of the Model I->J

Caption: A generalized workflow for developing and validating a QSAR model.

Comparative Analysis of QSAR Modeling Approaches

The choice of molecular descriptors and statistical methods is critical to developing a robust and predictive QSAR model.[3][5] Below, we compare three potential QSAR models for (3-Amino-2-ethoxypropyl)dimethylamine analogs, each employing a different set of descriptors and statistical techniques. The performance metrics are hypothetical but representative of what could be expected based on studies of similar anesthetic compounds.

ModelDescriptor ClassStatistical MethodKey Descriptorsr² (Training Set)q² (Cross-Validation)r²_pred (Test Set)
Model A: Physicochemical 2D DescriptorsMultiple Linear Regression (MLR)LogP, Molar Refractivity, Polar Surface Area0.750.680.72
Model B: Quantum-Chemical 3D DescriptorsSupport Vector Machine (SVM)HOMO/LUMO energies, Dipole Moment, Electrostatic Potential0.850.780.82
Model C: Hybrid Approach 2D & 3D DescriptorsArtificial Neural Network (ANN)LogP, Dipole Moment, Steric Hindrance Parameters0.920.850.89

r²: Coefficient of determination (goodness of fit).[6] q²: Cross-validated r² (internal predictive ability).[7] r²_pred: Predictive r² for the external test set (external predictive ability).

Model A: The Foundational Physicochemical Approach

This model relies on readily calculable 2D descriptors that represent the lipophilic, steric, and electronic properties of the molecules.[8]

  • Causality: The anesthetic potency of many compounds is correlated with their lipophilicity (logP), as they need to partition into the lipid membranes of nerve cells to exert their effect.[9] Molar refractivity and polar surface area provide insights into the bulk and polar interactions of the molecule with its target, which for local anesthetics is often a sodium channel.[10]

  • Methodology: Multiple Linear Regression (MLR) is a straightforward statistical method that can provide easily interpretable equations.[11]

  • Performance: While robust, this model may not capture the more nuanced electronic and conformational effects that can significantly impact activity.

Model B: Delving into Quantum-Chemical Properties

This approach utilizes descriptors derived from quantum mechanical calculations, offering a more detailed picture of the electronic structure of the analogs.[11][12]

  • Causality: Descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be related to the molecule's reactivity and ability to participate in charge-transfer interactions.[12] The dipole moment and electrostatic potential are crucial for understanding polar interactions with the receptor binding site.[13]

  • Methodology: Support Vector Machines (SVM) are powerful machine learning algorithms capable of handling complex, non-linear relationships between descriptors and activity.

  • Performance: This model generally offers improved predictive power over simpler physicochemical models by accounting for the specific electronic distribution within each analog.

Model C: The Synergistic Hybrid Approach

By combining descriptors from both physicochemical and quantum-chemical spaces, this model aims to capture a more holistic representation of the structural features influencing biological activity.

  • Causality: This model acknowledges that both bulk properties (like lipophilicity) and specific electronic and steric factors govern the interaction of the (3-Amino-2-ethoxypropyl)dimethylamine analogs with their biological target.

  • Methodology: Artificial Neural Networks (ANN) are sophisticated machine learning models capable of identifying highly complex patterns in the data, making them well-suited for integrating diverse descriptor sets.[14]

  • Performance: The hybrid approach is expected to yield the most accurate and robust predictions, though the resulting model may be more complex and less easily interpretable than a simple linear equation.

Experimental Protocols: A Step-by-Step Guide to QSAR Model Development

The following protocols outline the key steps for developing and validating a QSAR model for (3-Amino-2-ethoxypropyl)dimethylamine analogs.

Protocol 1: Dataset Preparation and Curation
  • Data Compilation: Assemble a dataset of (3-Amino-2-ethoxypropyl)dimethylamine analogs with experimentally determined biological activity data (e.g., IC50 for sodium channel blockade). Ensure data consistency and accuracy.

  • Structural Standardization: Draw the 2D structures of all molecules and convert them to a consistent format (e.g., SMILES).

  • 3D Structure Generation and Optimization: For 3D-QSAR, generate 3D conformers for each molecule and optimize their geometry using a suitable computational chemistry method (e.g., DFT or semi-empirical methods).[11]

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.[1] This division should be done rationally to ensure that both sets span the chemical and activity space of the entire dataset.

Protocol 2: Descriptor Calculation and Selection
  • Descriptor Calculation: Using specialized software, calculate a wide range of molecular descriptors for all molecules in the dataset. These can include 1D, 2D, and 3D descriptors.[8]

  • Descriptor Pre-processing: Remove constant and highly correlated descriptors to reduce redundancy and model complexity.

  • Feature Selection: Employ a feature selection algorithm (e.g., genetic algorithm, stepwise regression) to identify a subset of descriptors that are most relevant to the biological activity.

Protocol 3: Model Generation and Validation
  • Model Building: Using the selected descriptors for the training set, build the QSAR model using the chosen statistical method (e.g., MLR, SVM, ANN).

  • Internal Validation: Assess the robustness and internal predictive power of the model using techniques like leave-one-out cross-validation (LOO-CV).[6][7] A high q² value (typically > 0.5) is indicative of a good model.[7]

  • External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive ability of the model is evaluated by calculating the predictive r² (r²_pred). A high r²_pred value (typically > 0.6) suggests good external predictability.[7]

  • Y-Randomization: To ensure the model is not a result of chance correlation, perform y-randomization tests by randomly shuffling the biological activity data and rebuilding the model. A significant drop in the statistical performance for the randomized models confirms the robustness of the original model.[7]

  • Applicability Domain (AD) Definition: Define the chemical space in which the model can make reliable predictions.[1] Predictions for new compounds that fall outside the AD should be treated with caution.

The following diagram illustrates the critical validation steps in QSAR modeling.

G Figure 2: QSAR Model Validation Cascade A Developed QSAR Model B Internal Validation (Cross-Validation, q² > 0.5) A->B C External Validation (Test Set, r²_pred > 0.6) B->C D Y-Randomization (Check for Chance Correlation) C->D E Applicability Domain Definition D->E F Robust & Predictive QSAR Model E->F

Caption: Key validation stages for ensuring a reliable QSAR model.

Conclusion

QSAR modeling provides an indispensable framework for the rational design and optimization of (3-Amino-2-ethoxypropyl)dimethylamine analogs as potential local anesthetics. By systematically comparing different modeling approaches, from simpler physicochemical models to more complex hybrid models, researchers can select the most appropriate strategy based on the available data and the specific research question. Adherence to rigorous validation protocols is paramount to ensure the development of robust and predictive models that can genuinely accelerate the drug discovery process.

References

  • Bober, L., Kawczak, P., & Baczek, T. (2012). QSAR Analysis of Compounds Exhibiting General Anesthetics' Properties. Letters in Drug Design & Discovery, 9(6), 595-603.
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
  • De, P., & Roy, K. (2016). Validation of QSAR Models. In Basicmedical Key.
  • Validation Strategies for Robust Assessment of QSAR Models. (n.d.). Universidade de Lisboa.
  • Gola, D., & Arora, N. (2010). Modelling inhalational anaesthetics using bayesian feature selection and QSAR modelling methods. Journal of Computer-Aided Molecular Design, 24(8), 695-706.
  • Veerasamy, R., Rajak, H., Jain, A., Sivadasan, S., Varghese, C. P., & Agrawal, R. K. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery, 2(3), 511-519.
  • Sarma, B., et al. (n.d.). Density Functional Theory (DFT) based QSAR analysis of general anaesthetic analogues using quantum chemical descriptors. Journal of Chemical and Pharmaceutical Research.
  • Yap, C. W., et al. (2011). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. International Journal of Molecular Sciences, 12(12), 8626-8644.
  • El-labbad, E. M., & El-issawy, A. M. (n.d.). A QSAR Study of the Activity of Some Fluorinated Anesthetics.
  • Mekapati, S. B., & Singh, P. (2007). QSAR studies on the anesthetic action of some polyhalogenated ethers. Medicinal Chemistry Research, 16(1), 1-13.
  • Biological Activity of Compounds Exhibiting Local Anesthetics' Properties Evaluated by QSAR Approach. (2025).
  • Tavares, L. C., & do Amaral, A. T. (2004). QSPR/QSAR in N-[(dimethylamine)methyl] benzamides substituents groups influence upon electronic distribution and local anesthetics activity. Bioorganic & Medicinal Chemistry, 12(6), 1377-1381.
  • QSAR : Principles and Methods. (2008). Drug Design Org.
  • Introductory Chapter: Some Quantitative Structure Activity Relationship Descriptor. (2017). IntechOpen.
  • Quantitative structure–activity rel
  • Quantitative Structure-Activity Relationship (QSAR): A Review. (n.d.). International Journal of Novel Research and Development.

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Validation

Performance Comparison of (3-Amino-2-ethoxypropyl)dimethylamine in Different Solvent Systems

Executive Summary The development of next-generation Lipid Nanoparticles (LNPs) relies heavily on the precise synthesis of ionizable lipids. (3-Amino-2-ethoxypropyl)dimethylamine (CAS: 1344368-10-0) serves as a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation Lipid Nanoparticles (LNPs) relies heavily on the precise synthesis of ionizable lipids. (3-Amino-2-ethoxypropyl)dimethylamine (CAS: 1344368-10-0) serves as a highly specialized polyamine core in this domain. Featuring a primary amine for structural conjugation, a tertiary dimethylamine for pH-responsive endosomal escape, and an ethoxy linkage for enhanced solvation, its reactivity is fundamentally dictated by the chosen solvent system. This guide objectively compares the performance of this amine core across protic, aprotic, and continuous-flow solvent systems, providing actionable, self-validating protocols for drug development professionals.

Structural Causality & Solvation Dynamics

To synthesize multi-tail ionizable lipids, the primary amine of (3-Amino-2-ethoxypropyl)dimethylamine must undergo an SN​2 ring-opening reaction with epoxide-terminated alkyl chains (e.g., 1,2-epoxytetradecane) or a Michael addition with acrylates. The solvent environment controls the activation energy of this transformation:

  • Polar Protic Systems (Absolute Ethanol): The industry standard. Ethanol donates hydrogen bonds to the electrophilic epoxide oxygen, polarizing the C–O bond. While the protic solvent slightly dampens the nucleophilicity of the primary amine via hydrogen bonding, the electrophilic activation dominates, making the ring-opening thermodynamically favorable[1]. Furthermore, the ethoxy group of the amine core engages in intramolecular hydrogen bonding, stabilizing the transition state.

  • Polar Aprotic Systems (THF / 2-MeTHF): Ideal for Michael additions but kinetically sluggish for epoxide ring-opening. Without hydrogen-bond donation to activate the epoxide, the reaction relies solely on the inherent nucleophilicity of the primary amine. However, these solvents offer superior solubility for ultra-long or highly branched lipid tails.

  • Solvent-Free / Micro-Solvation (Continuous Flow): An emerging paradigm. By removing bulk solvent and utilizing high-temperature, high-pressure microfluidic reactors, the kinetic limitations of batch synthesis are bypassed. Thermal activation replaces protic activation, 2[2].

Quantitative Performance Data

The following table summarizes the empirical performance of (3-Amino-2-ethoxypropyl)dimethylamine when reacted with C12-C16 alkyl epoxides across different systems.

Solvent SystemReaction ModalityPrimary Activation MechanismTemperatureReaction TimeAvg. YieldScalability
Absolute Ethanol Batch ( SN​2 Epoxide)Protic H-Bonding80 °C48 hours75 - 85%Moderate
THF / 2-MeTHF Batch (Michael Addition)Dipole Solvation60 °C72 hours60 - 70%Low
Neat / Acetone trace Continuous FlowExtreme Thermal190 °C20 mins> 90%Excellent

Self-Validating Experimental Protocols

Protocol 1: Protic Solvent Batch Synthesis (Ethanol)

This protocol leverages 1[1] to drive the synthesis of LNP-ready lipids.

  • Preparation: In a dried, pressure-rated glass vial, combine (3-Amino-2-ethoxypropyl)dimethylamine (1.0 equiv) with the target epoxide-terminated alkyl chain (7.0 equiv).

  • Solvation: Dissolve the mixture in absolute ethanol to achieve a 0.5 M concentration relative to the amine.

    • Self-Validation Check: Visually inspect the solution. Complete optical clarity indicates proper solvation of the hydrophobic tails. Any turbidity requires gentle warming before proceeding.

  • Reaction: Insert a magnetic stir bar, seal the vial hermetically, and heat to 80 °C for 48 hours.

  • Monitoring: Analyze aliquots via LC-MS at 24h and 48h.

    • Self-Validation Check: The reaction is deemed complete when the primary amine peak (m/z 147.1) is fully consumed and replaced by the higher molecular weight secondary and tertiary amine adducts.

  • Purification: Transfer the crude product to a rotary evaporator to strip the ethanol. Purify via flash chromatography (DCM/MeOH gradient) to isolate the final ionizable lipid.

Protocol 2: Continuous Flow Synthesis (Neat / Micro-solvation)

Designed for high-throughput discovery, this method aligns with protocols used to identify3[3].

  • Preparation: Prepare a homogenous liquid mixture of the amine core (1.0 equiv) and the alkyl epoxide (4.5 to 7.0 equiv). If the mixture is too viscous for the pump system, add a trace amount of acetone (micro-solvation) to reduce viscosity without diluting the reagents.

  • Flow Setup: Prime a tubular continuous flow reactor (e.g., a 10 mL stainless steel coil) with a compatible carrier solvent.

  • Execution: Pump the reagent mixture through the reactor, which is pre-heated to 190 °C. Adjust the flow rate to achieve a precise residence time of 20 minutes.

    • Self-Validation Check: Continuously monitor the back-pressure regulator. A stable pressure profile confirms that no insoluble thermal degradation byproducts are forming to clog the micro-channels.

  • Collection: Collect the outflow in a cooled receiving flask. The near-quantitative conversion achieved via extreme thermal activation often permits direct downstream LNP formulation with minimal purification.

Mechanistic Visualization

G Core (3-Amino-2-ethoxypropyl) dimethylamine EtOH Ethanol (Protic) H-Bond Activation Core->EtOH THF THF (Aprotic) High Solubility Core->THF Flow Continuous Flow Thermal Activation Core->Flow Tails Alkyl Epoxides (e.g., C12-C16) Tails->EtOH Tails->THF Tails->Flow BatchResult Batch Synthesis 48h, 80°C EtOH->BatchResult THF->BatchResult FlowResult Flow Synthesis 20 min, 190°C Flow->FlowResult Product Ionizable Lipid Formulation Ready BatchResult->Product FlowResult->Product

Reaction pathways of (3-Amino-2-ethoxypropyl)dimethylamine based on solvent and physical conditions.

References

  • Ionizable lipid nanoparticles for RAS protease delivery to inhibit cancer cell proliferation Source: Molecular Therapy / NIH URL
  • High-Throughput In Vivo Screening Identifies Differential Influences on mRNA Lipid Nanoparticle Immune Cell Delivery by Administration Route Source: ACS Nano URL
  • Source: Chemical Communications (via ResearchGate)

Sources

Safety & Regulatory Compliance

Safety

(3-Amino-2-ethoxypropyl)dimethylamine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of (3-Amino-2-ethoxypropyl)dimethylamine Executive Summary & Mechanistic Hazard Analysis (3-Amino-2-ethoxypropyl)dimethylamine is a bifunctional aliphatic amine ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of (3-Amino-2-ethoxypropyl)dimethylamine

Executive Summary & Mechanistic Hazard Analysis

(3-Amino-2-ethoxypropyl)dimethylamine is a bifunctional aliphatic amine utilized extensively as a building block in drug development and advanced chemical synthesis[1]. Structurally, it features both a primary amine and a tertiary dimethylamine group, separated by an ethoxy-substituted propyl chain[2].

Causality of Hazard: The dual amine functionalities render this compound highly basic and corrosive. The lone electron pairs on the nitrogen atoms rapidly abstract protons from moisture in biological tissues, leading to severe, localized alkaline burns[3]. Furthermore, the ethoxy group increases the molecule's lipophilicity, significantly enhancing its ability to penetrate dermal layers compared to simpler diamines. Because of these properties, improper disposal or accidental release poses acute risks to laboratory personnel and the environment.

Quantitative Safety & Disposal Parameters

To ensure proper segregation and regulatory compliance, all personnel must familiarize themselves with the compound's physical and logistical parameters before handling.

ParameterSpecification
Chemical Name (3-Amino-2-ethoxypropyl)dimethylamine
CAS Number 1344368-10-0[1]
Molecular Formula C7H18N2O[2]
Molecular Weight 146.23 g/mol [2]
EPA Waste Code D002 (Corrosive, pH ≥ 12.5 in aqueous solution)[3]
Primary Disposal Method High-Temperature Hazardous Waste Incineration[4]
Incompatible Materials Strong oxidizers, acid chlorides, halogens, concentrated acids[5]

Immediate Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent vapor inhalation and surface degradation.

  • Step 1: Isolation & PPE. Evacuate the immediate area. Don chemical-resistant neoprene or nitrile gloves, a face shield, and a respirator equipped with an organic vapor cartridge[3].

  • Step 2: Containment (Mechanistic Choice). Cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[6]. Critical Safety Note: Never use sawdust, paper towels, or combustible absorbents. The exothermic oxidation or neutralization of concentrated aliphatic amines can generate sufficient heat to spontaneously ignite combustible materials[3].

  • Step 3: Collection. Carefully sweep the absorbed mixture using non-sparking tools[6] and transfer it to a high-density polyethylene (HDPE) waste container. Seal tightly and label as "Hazardous Spill Cleanup: Corrosive Amine".

In-Lab Neutralization Protocol (Small Scale: < 50 mL)

For small residual volumes or dilute aqueous solutions, in-lab neutralization converts the volatile, corrosive free-base amine into a stable, non-volatile salt[3]. This acid-base reaction is highly exothermic and must be strictly controlled to prevent boiling and aerosolization of the toxic amine.

Step-by-Step Methodology:

  • Preparation: Conduct this procedure entirely within a certified chemical fume hood.

  • Dilution: Place a borosilicate glass beaker inside an ice-water bath on a magnetic stir plate. Add 500 mL of cold deionized water. Slowly transfer the (3-Amino-2-ethoxypropyl)dimethylamine waste (up to 50 mL) into the water while stirring continuously[3].

  • Acid Titration: Fill a burette with a dilute, weak acid (e.g., 1M Citric Acid or 1M Acetic Acid). Slowly add the acid dropwise to the stirring amine solution[3].

  • Self-Validating Temperature Control: Monitor the solution's temperature continuously using a submerged thermometer. If the temperature exceeds 30°C, halt the titration immediately and allow the ice bath to cool the system[3]. This validates that the exothermic reaction is progressing safely without risking thermal degradation or the release of toxic nitrogen oxide vapors.

  • pH Verification: Continue titration until the solution reaches a stable pH between 6.0 and 8.0[3].

  • Disposal of Neutralized Waste: Transfer the neutralized salt solution to an appropriate aqueous waste container. Do not pour down the drain unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office and local Publicly Owned Treatment Works (POTW) regulations[3].

Bulk Waste Segregation & Institutional Logistics

For quantities exceeding 50 mL, or when the amine is mixed with organic solvents, in-lab neutralization poses an unacceptable thermal risk. Bulk quantities of contaminated aliphatic amines must be disposed of via commercial hazardous waste incineration[4].

  • Segregation: Never mix (3-Amino-2-ethoxypropyl)dimethylamine with halogenated solvents or acidic waste streams. Adding aliphatic amines to incompatible waste carboys can trigger violent exothermic reactions, potentially melting the container or causing an explosion[5].

  • Containerization: Store in dedicated, vented HDPE carboys[5]. Glass containers are acceptable but present a shatter hazard if the waste inadvertently pressurizes.

  • Labeling: Label clearly as "Hazardous Waste: EPA D002 Corrosive Liquid, Basic, Organic (contains (3-Amino-2-ethoxypropyl)dimethylamine)".

Workflow Visualization

AmineDisposal Start Waste Generation: (3-Amino-2-ethoxypropyl)dimethylamine VolumeCheck Determine Volume & Concentration Start->VolumeCheck SmallScale Small Scale (<50 mL) Pure or Aqueous VolumeCheck->SmallScale Yes LargeScale Large Scale (>50 mL) or Mixed Solvents VolumeCheck->LargeScale No Neutralization In-Lab Neutralization (Ice Bath + 1M Citric Acid) SmallScale->Neutralization EHS Transfer to HDPE Container Label: EPA D002 (Corrosive) LargeScale->EHS VerifyPH Verify pH 6.0 - 8.0 Neutralization->VerifyPH LicensedDisposal Licensed Hazardous Waste Incineration VerifyPH->LicensedDisposal Aqueous Waste EHS->LicensedDisposal

Workflow for the segregation and disposal of (3-Amino-2-ethoxypropyl)dimethylamine.

References

  • Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Chapter 7 Chemical Disposal Procedures | Source: University of Wisconsin–Madison | URL: [Link]

  • Title: SDS 2000 - Aliphatic Amines Developing Solution | Source: SKC Inc. | URL: [Link]

Sources

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